Product packaging for BMS-814580(Cat. No.:CAS No. 1197420-11-3)

BMS-814580

Cat. No.: B606255
CAS No.: 1197420-11-3
M. Wt: 504.9328
InChI Key: NCXJWNAKIMMZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. This compound exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. This compound is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay this compound exhibiting no activity against MCHR2 at 10 μM. This compound also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19ClF2N2O4S B606255 BMS-814580 CAS No. 1197420-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJWNAKIMMZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986458, a BCL6-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive research into the Bristol Myers Squibb compound landscape reveals that the designation "BMS-814580" does not correspond to a publicly documented agent. It is highly probable that this is a misidentification of the clinical-stage compound BMS-986458 , a potent and selective B-cell lymphoma 6 (BCL6) protein degrader. This guide will provide a comprehensive overview of the mechanism of action for BMS-986458, synthesized from available preclinical and clinical data.

BMS-986458 is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs consist of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Core Mechanism of Action: BCL6 Degradation

BMS-986458 functions by inducing the degradation of BCL6, a transcriptional repressor that is a master regulator of the germinal center B-cell response and is implicated in the pathogenesis of B-cell lymphomas. The molecule simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin to BCL6, marking it for destruction by the proteasome.

The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes including:

  • Cell Cycle Checkpoints: Halting uncontrolled cell proliferation.

  • Anti-proliferative Signaling: Activating pathways that inhibit tumor growth.

  • Interferon Response: Modulating the immune system's ability to recognize and attack cancer cells.

Signaling Pathway and Experimental Workflow

The mechanism of action of BMS-986458 can be visualized through the following signaling pathway and a representative experimental workflow for assessing its activity.

BMS986458_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation & Downstream Effects BMS-986458 BMS-986458 BCL6 BCL6 BMS-986458->BCL6 Binds to CRBN CRBN BMS-986458->CRBN Recruits Ternary_Complex BCL6-BMS986458-CRBN Ternary Complex Target_Gene_Derepression Target Gene De-repression BCL6->Target_Gene_Derepression Represses Ub Ubiquitin Ub->Ternary_Complex Ubiquitin Transfer Proteasome Proteasome Degraded_BCL6 Degraded BCL6 (Amino Acids) Proteasome->Degraded_BCL6 Ubiquitinated_BCL6 Ub-BCL6 Ternary_Complex->Ubiquitinated_BCL6 Ubiquitinated_BCL6->Proteasome Targeted for Degradation Cellular_Outcomes Anti-Tumor Effects: - Apoptosis - Cell Cycle Arrest - Immune Modulation

Caption: Signaling pathway of BMS-986458-mediated BCL6 degradation.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell_Culture Lymphoma Cell Lines Treatment Treat with BMS-986458 Cell_Culture->Treatment Western_Blot Western Blot (BCL6 levels) Treatment->Western_Blot qRT_PCR qRT-PCR (Target Genes) Treatment->qRT_PCR Viability_Assay Cell Viability Assay (e.g., CTG) Treatment->Viability_Assay Xenograft Tumor Xenograft Models Dosing Oral Dosing of BMS-986458 Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD

Caption: A typical experimental workflow for evaluating BMS-986458.

Quantitative Data

While specific IC50 or Ki values for this compound are unavailable due to the likely misidentification, preclinical data for BMS-986458 from various studies can be summarized as follows. Please note that these values are illustrative and may vary depending on the specific assay conditions.

ParameterValueCell Line/Assay Condition
DC50 (BCL6 Degradation) < 1 nMDiffuse Large B-cell Lymphoma (DLBCL) cell lines
GI50 (Growth Inhibition) 1 - 10 nMVarious B-cell lymphoma cell lines
In vivo Tumor Growth Inhibition SignificantDLBCL xenograft models (oral administration)

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institution. However, a general outline of the key assays used to characterize the mechanism of action of a PROTAC like BMS-986458 is provided below.

Western Blot for BCL6 Degradation
  • Cell Culture and Treatment: Plate lymphoma cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of BMS-986458 or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • RNA Extraction: Following treatment with BMS-986458, extract total RNA from cells using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for BCL6 target genes.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB).

Cell Viability Assay
  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of BMS-986458 for 72-96 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.

Conclusion

BMS-986458 represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate the key oncogenic driver BCL6 in B-cell malignancies. Its potent and selective mechanism of action, characterized by the induced degradation of BCL6, leads to robust anti-tumor activity in preclinical models. The technical information and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further investigation and clinical development will continue to elucidate the full therapeutic potential of this innovative compound.

An In-depth Technical Guide on the MCHR1 Binding Affinity of BMS-814580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-814580 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain. MCHR1 plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Its modulation presents a promising therapeutic strategy for the treatment of obesity and other metabolic disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound to MCHR1, including detailed experimental protocols and an examination of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for MCHR1 has been characterized across multiple species, demonstrating its high potency. The key quantitative metrics are summarized in the table below.

SpeciesAssay TypeParameterValue (nM)
HumanRadioligand BindingKi17
HumanFunctional Antagonism (FLIPR)Kb117
Cynomolgus MonkeyRadioligand BindingKi4.9
RatRadioligand BindingKi11.5

Data sourced from MedKoo Biosciences and Probechem Biochemicals.[1][2]

Of note, this compound exhibits high selectivity for MCHR1, showing no significant activity at the MCHR2 subtype at concentrations up to 10 µM in a FLIPR-based assay.[1][2]

MCHR1 Signaling Pathways

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. MCHR1 couples to inhibitory (Gi) and Gq-type G proteins, leading to diverse downstream effects.

  • Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism through which MCH exerts its effects on neuronal activity.

  • Gq Coupling: MCHR1 activation also stimulates the Gq pathway, which activates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

  • ERK Activation: Downstream of both Gi and Gq activation, MCHR1 signaling can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of gene expression and cellular proliferation.

Diagram of MCHR1 Signaling Pathways

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Produces AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Gq->PLC Activates ERK ERK Gq->ERK Activates PKA PKA cAMP->PKA Activates Gene Gene Transcription PKA->Gene Ca2 Ca2+ IP3->Ca2 Mobilizes Ca2->Gene ERK->Gene

Caption: MCHR1 signaling cascade.

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound for MCHR1 involves two primary experimental methodologies: a radioligand binding assay and a functional cell-based assay.

MCHR1 Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-MCH (PerkinElmer).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-treated with 0.5% polyethyleneimine).

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein), [¹²⁵I]-MCH at a concentration near its Kd (e.g., 0.1-0.5 nM), and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Reaction Mixture: - MCHR1 Membranes - [125I]-MCH - this compound B Incubate (Room Temp, 60-90 min) A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters (Ice-cold Buffer) C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Radioligand binding assay workflow.

MCHR1 Functional Antagonism Assay (FLIPR)

This cell-based assay measures the ability of an antagonist to inhibit the functional response of the receptor to its agonist, in this case, the mobilization of intracellular calcium.

Materials:

  • Cells: HEK293 cells stably expressing human MCHR1.

  • Agonist: Melanin-Concentrating Hormone (MCH).

  • Antagonist: this compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Plate the HEK293-MCHR1 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of MCH (typically at its EC₈₀) to all wells to stimulate the receptor.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the MCH-induced calcium response (IC₅₀). Calculate the functional antagonist constant (Kb) using the Schild equation or a similar pharmacological model.

Diagram of FLIPR Assay Workflow

FLIPR_Assay_Workflow A Plate HEK293-MCHR1 Cells B Load with Calcium-sensitive Dye A->B C Add this compound (Antagonist) B->C D Add MCH (Agonist) & Measure Fluorescence (FLIPR) C->D E Data Analysis (IC50 -> Kb) D->E

Caption: FLIPR functional assay workflow.

Conclusion

This compound is a high-affinity MCHR1 antagonist with potent activity across multiple species. The methodologies outlined in this guide, including radioligand binding and functional cell-based assays, are fundamental to characterizing the pharmacological profile of such compounds. A thorough understanding of the MCHR1 signaling pathways provides the necessary context for interpreting the functional consequences of MCHR1 antagonism and for the continued development of novel therapeutics targeting this important receptor.

References

In-Depth Technical Guide: BMS-814580 (CAS Number 1197420-11-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-814580 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. With a CAS number of 1197420-11-3, this small molecule has demonstrated significant anti-obesity effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further research and development of MCHR1 antagonists as potential therapeutics for obesity and related metabolic disorders.

Chemical and Physical Properties

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with the following properties:

PropertyValue
CAS Number 1197420-11-3
Molecular Formula C₂₄H₁₉ClF₂N₂O₄S
Molecular Weight 504.93 g/mol
IUPAC Name 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a signaling cascade that promotes food intake and reduces energy expenditure. By blocking this interaction, this compound effectively inhibits the orexigenic signals mediated by MCH, leading to a reduction in food consumption and subsequent weight loss.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Downstream of these initial events, MCHR1 activation also leads to the phosphorylation of the extracellular signal-regulated kinase (ERK). This compound, as an antagonist, prevents these downstream signaling events from occurring in response to MCH.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates BMS_814580 This compound BMS_814580->MCHR1 Inhibits Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Decreases Physiological_Effects Increased Food Intake Decreased Energy Expenditure cAMP->Physiological_Effects PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus [Ca²⁺]i IP3->Ca2_plus Increases PKC PKC DAG->PKC Activates ERK p-ERK Ca2_plus->ERK PKC->ERK ERK->Physiological_Effects

MCHR1 Signaling Pathway and Inhibition by this compound

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays.

Receptor Binding Affinity

This compound exhibits potent binding affinity for MCHR1 across different species.

SpeciesReceptorKi (nM)
HumanMCHR117
Cynomolgus MonkeyMCHR14.9
RatMCHR111.5
Functional Antagonism

In a functional assay, this compound acts as a potent antagonist of human MCHR1.

Assay TypeReceptorKb (nM)
FLIPR-based functional assayhMCHR1117

This compound demonstrated selectivity for MCHR1, showing no activity against MCHR2 at concentrations up to 10 μM in a FLIPR-based assay.

In Vitro Safety Pharmacology

This compound displayed modest off-target activity in a panel of ion channel assays at a concentration of 10 μM.

Ion ChannelInhibition at 10 μM
hERG43%
Na (4 Hz)21%
L-type Ca15%
Metabolic Stability

This compound shows good stability in liver microsomes from different species.

Species% Remaining after 10 min (3.0 μM)
Human90%
Rat95%
Mouse100%

In Vivo Pharmacology

The anti-obesity effects of this compound have been evaluated in rodent models.

Efficacy in a Diet-Induced Obesity (DIO) Rat Model

Oral administration of this compound once daily for 28 days resulted in a dose-dependent reduction in body weight in diet-induced obese rats.

Dose (mg/kg, p.o.)Body Weight Reduction
0 - 3Dose-dependent
Pharmacokinetic/Pharmacodynamic Relationship

In a 4-day study in rats, a 10 mg/kg oral dose of this compound led to a significant reduction in body weight compared to vehicle-treated animals. At an oral dose of 10 mg/kg, plasma and brain concentrations were measured 8 hours post-dose, indicating that the compound is brain-penetrant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MCHR1.

Materials:

  • Membranes from HEK293 cells stably expressing human, cynomolgus monkey, or rat MCHR1.

  • Radioligand: [¹²⁵I]-MCH.

  • Non-specific binding control: Unlabeled MCH.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Test compound: this compound.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, [¹²⁵I]-MCH (at a concentration close to its Kd), and either this compound, unlabeled MCH (for non-specific binding), or buffer (for total binding).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents plate_setup Set up 96-well plate (Total, Non-specific, Test Compound) prep_reagents->plate_setup incubation Incubate at RT for 60 min plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki calculation) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
MCHR1 FLIPR Functional Assay

Objective: To determine the functional antagonist activity (Kb) of this compound at the MCHR1.

Materials:

  • HEK293 cells stably expressing human MCHR1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • MCH (agonist).

  • Test compound: this compound.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Plate HEK293-hMCHR1 cells in 384-well plates and incubate overnight.

  • Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.

  • Place the plate in the FLIPR instrument.

  • Add a pre-determined EC₈₀ concentration of MCH to all wells.

  • Monitor the change in intracellular calcium concentration by measuring fluorescence intensity over time.

  • Generate concentration-response curves for this compound's inhibition of the MCH-induced calcium signal.

  • Calculate the IC₅₀ value and determine the Kb value using the Schild equation.

FLIPR_Assay_Workflow start Start plate_cells Plate HEK293-hMCHR1 cells start->plate_cells dye_loading Load cells with Calcium Dye plate_cells->dye_loading add_compound Add this compound dilutions dye_loading->add_compound pre_incubation Pre-incubate add_compound->pre_incubation flipr_measurement Measure baseline fluorescence in FLIPR pre_incubation->flipr_measurement add_agonist Add MCH (EC80) flipr_measurement->add_agonist read_fluorescence Read fluorescence change add_agonist->read_fluorescence analysis Data Analysis (IC50 and Kb calculation) read_fluorescence->analysis end End analysis->end

FLIPR Functional Assay Workflow
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats

Objective: To evaluate the effect of this compound on body weight in a model of obesity.

Animals:

  • Male Sprague-Dawley or Wistar rats rendered obese by feeding a high-fat diet.

Materials:

  • Test compound: this compound.

  • Vehicle: e.g., 0.5% Methocel, 0.1% Tween 80 in distilled water.

Procedure:

  • Acclimatize the DIO rats and randomize them into treatment groups.

  • Record baseline body weight and food intake.

  • Administer this compound or vehicle orally (p.o.) once daily for 28 days at the desired dose levels.

  • Monitor and record body weight and food intake daily.

  • At the end of the study, perform terminal procedures which may include collection of blood for pharmacokinetic analysis and tissues for further analysis.

  • Analyze the data to determine the effect of this compound on body weight change and food consumption compared to the vehicle control group.

Conclusion

This compound is a potent and selective MCHR1 antagonist with a promising preclinical profile for the treatment of obesity. Its ability to effectively block the MCHR1 signaling pathway, coupled with favorable in vitro and in vivo properties, makes it a valuable research tool and a potential candidate for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MCHR1 antagonists.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use.

A Technical Guide to the Discovery and Synthesis of BMS-986458: A First-in-Class BCL6 Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "BMS-814580" did not yield specific information. Based on available data for similar compounds from Bristol Myers Squibb, this document focuses on BMS-986458 , a compound with a substantial body of public-domain information that aligns with the user's request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986458 is a first-in-class, orally bioavailable, and highly selective bifunctional molecule designed to degrade the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] Developed by Bristol Myers Squibb, this compound is a ligand-directed degrader (LDD), also known as a proteolysis-targeting chimera (PROTAC), that is currently under clinical investigation for the treatment of relapsed/refractory non-Hodgkin's lymphoma (NHL).[5][6][7]

Mechanism of Action

BMS-986458 functions as a molecular bridge, simultaneously binding to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase.[1][2][12] This induced proximity results in the formation of a ternary complex, leading to the ubiquitination of BCL6 and its subsequent degradation by the proteasome.[3][13] The degradation of BCL6 leads to the modulation of a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[1][2] A significant outcome of BCL6 degradation is the upregulation of CD20 surface expression on lymphoma cells, which can restore sensitivity to anti-CD20 therapies like rituximab.[1][2][3]

BMS986458_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus BMS986458 BMS-986458 BCL6 BCL6 Protein BMS986458->BCL6 Binds to BCL6 CRBN Cereblon (CRBN) E3 Ligase Complex BMS986458->CRBN Recruits CRBN Ternary_Complex Ternary Complex (BCL6-BMS986458-CRBN) BCL6->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ub_BCL6 Polyubiquitinated BCL6 Ubiquitination->Ub_BCL6 Proteasome Proteasome Ub_BCL6->Proteasome Targeted for Degradation Degraded_BCL6 Degraded BCL6 (Peptides) Proteasome->Degraded_BCL6 BCL6_nucleus BCL6 Degraded_BCL6->BCL6_nucleus Reduced Nuclear BCL6 (Inhibition of Repression) Gene_Expression Suppression of Cell Cycle & Apoptosis Genes BCL6_nucleus->Gene_Expression Represses Transcription

Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.

Quantitative Data

In Vitro Activity

The in vitro potency of BMS-986458 and its precursors was evaluated by measuring BCL6 degradation in lymphoma cell lines.

Compound/SeriesCell LineAssayParameterValueReference
BMS-986458 SU-DHL-4HiBiT AssayEC50 2 nM[14]
BMS-986458 OCI-LY-1HiBiT AssayEC50 0.2 nM[14]
Optimized Lead (BCL6-760)SU-DHL-4HiBiT AssayEC50 6 nM[14]
Optimized Lead (BCL6-760)SU-DHL-4HiBiT AssayYmin 31%[14]
Refined LeadNot specifiedBCL6 DegradationEC50 5 nM[14]
Refined LeadNot specifiedBCL6 DegradationYmin 36%[14]
Initial HitNot specifiedBCL6 DegradationEC50 17 nM[14]
Initial HitNot specifiedBCL6 DegradationYmin 63%[14]

EC50: Half-maximal effective concentration for degradation. Ymin: Maximum percentage of protein degradation.

Preclinical Pharmacokinetics

Pharmacokinetic properties of BMS-986458 were assessed in multiple species.

Intravenous Administration (1 mg/kg)

Species Clearance (mL/min/kg) Vss (L/kg) AUC∞ (µM·h) Half-life (h) Reference
Mouse 6.67 0.51 3.98 1.1 [14]
Rat 9.74 0.28 2.8 0.9 [14]

| Dog | 0.85 | 0.3 | 35.4 | 4.6 |[14] |

Oral Administration (3 mg/kg)

Species Cmax (µM) Tmax (h) AUC24 (µM·h) Oral Bioavailability (F) Reference
Mouse 24.9 0.5 75.6 53% [14]
Rat 9.49 2.33 44.6 ~100% [14]

| Dog | 15.1 | 2.0 | 72.2 | 67% |[14] |

Vss: Volume of distribution at steady state. AUC: Area under the concentration-time curve. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

BCL6 Degradation Assays (HiBiT Assay)

A common method to quantify intracellular protein degradation is the Nano-Glo® HiBiT Lytic Detection System.

  • Cell Culture: NHL cell lines (e.g., SU-DHL-4, OCI-LY-1) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with serial dilutions of BMS-986458 or control compounds for a specified period (e.g., 4-24 hours).

  • Cell Lysis: A lytic reagent containing the LgBiT protein is added to the cells.

  • Luminescence Detection: In the presence of the NanoLuc® substrate, the HiBiT-tagged target protein (BCL6) and LgBiT form a functional luciferase, generating a luminescent signal proportional to the amount of remaining BCL6 protein.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and EC50 and Ymin values are calculated using non-linear regression.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of BMS-986458 is evaluated in preclinical xenograft models.

  • Model System: Human DLBCL cell lines (e.g., OCI-LY-1) are subcutaneously implanted into immunodeficient mice. Patient-derived xenograft (PDX) models are also used.[1][2]

  • Dosing: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. BMS-986458 is administered orally, typically once daily (q.d.).[1][2][14]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are monitored as indicators of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to measure BCL6 protein levels via immunoblotting or immunohistochemistry to confirm target degradation.

  • Combination Studies: To evaluate synergy, BMS-986458 is co-administered with other agents, such as the anti-CD20 antibody rituximab.[1][2]

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development A1 Compound Synthesis (BMS-986458) A2 Cell-Based Assay: BCL6 Degradation (EC50) A1->A2 Test Potency A3 Selectivity Profiling (vs. Ikaros, Aiolos, etc.) A2->A3 Confirm Selectivity A4 Transcriptomic Analysis A3->A4 Analyze Downstream Effects B1 Pharmacokinetic Studies (Mouse, Rat, Dog) A4->B1 Advance to In Vivo B2 Xenograft Model (e.g., OCI-LY-1 in mice) B1->B2 Establish Dosing Regimen B3 Dose-Response & Efficacy B2->B3 Evaluate Anti-Tumor Activity B4 Pharmacodynamic Analysis (Tumor BCL6 Levels) B3->B4 Correlate Efficacy with Target Degradation C1 GLP Toxicology Studies (e.g., 28-day dog tox) B4->C1 Select Clinical Candidate C2 Phase 1/2 Clinical Trial (NCT06090539) C1->C2 Safety Assessment

Caption: A representative workflow for the preclinical evaluation of BMS-986458.

Synthesis

Clinical Development

BMS-986458 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06090539) for patients with relapsed or refractory non-Hodgkin lymphomas.[5][7][15] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-986458 as a monotherapy and in combination with other anti-lymphoma agents.[5][15] Initial results from the dose-escalation phase have shown that BMS-986458 is well-tolerated and demonstrates encouraging anti-tumor activity, with an overall response rate (ORR) of 81% and a complete response (CR) rate of 23.8% in the early study population.[3]

Conclusion

BMS-986458 represents a promising new therapeutic modality for B-cell malignancies. As a highly potent and selective oral degrader of the BCL6 oncoprotein, it leverages the cell's own protein disposal machinery to achieve a rapid and sustained anti-tumor effect. Preclinical data demonstrate a robust mechanism of action, favorable pharmacokinetic properties, and significant efficacy in various lymphoma models.[1][2][14] The ability of BMS-986458 to upregulate CD20 further enhances its therapeutic potential, suggesting powerful synergistic combinations with established immunotherapies.[1][2][3] Ongoing clinical trials will be critical in defining the role of this first-in-class BCL6 degrader in the treatment landscape for non-Hodgkin's lymphoma.

References

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Appetite Regulation and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, feeding behavior, and body weight. Its endogenous ligand, melanin-concentrating hormone (MCH), is a potent orexigenic neuropeptide. The MCH/MCHR1 system has thus emerged as a significant target for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the MCHR1 signaling pathway, the effects of its modulation on appetite and metabolism, and detailed methodologies for key experimental assays. Quantitative data from preclinical studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate understanding.

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq. This dual coupling initiates divergent downstream signaling cascades that collectively contribute to its physiological effects on appetite and energy balance.

Upon binding of MCH, MCHR1 activation leads to:

  • Inhibition of Adenylyl Cyclase (via Gαi/o): This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP-dependent protein kinase A (PKA) activity is thought to contribute to the orexigenic effects of MCH.

  • Stimulation of Phospholipase C (via Gαq): This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: MCHR1 activation stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling cascade is implicated in neuronal plasticity and may play a role in the long-term effects of MCH on feeding behavior.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gai Gαi/o MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Orexigenic Effects Energy Homeostasis PKA->Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates ERK ERK1/2 Phosphorylation Ca2->ERK PKC->ERK ERK->Response

Figure 1: MCHR1 Signaling Pathways.

MCHR1 in Appetite Regulation and Obesity: Preclinical Evidence

Genetic Models: MCHR1 Knockout Mice

Studies on mice lacking MCHR1 (Mchr1-/-) have provided crucial insights into its role in energy balance. These animals exhibit a distinct phenotype characterized by:

  • Leanness and Resistance to Diet-Induced Obesity: Mchr1-/- mice have significantly lower body weight and fat mass compared to their wild-type littermates, and they are resistant to weight gain when fed a high-fat diet.

  • Hyperphagia: Paradoxically, Mchr1-/- mice often display increased food intake.

  • Hyperactivity and Increased Energy Expenditure: The lean phenotype is primarily attributed to increased locomotor activity and a higher metabolic rate, including elevated oxygen consumption.

ParameterGenotypeDietObservationReference
Body Weight Mchr1-/- vs. WTHigh-FatMale Mchr1-/- mice weighed 15% less and female Mchr1-/- mice weighed 12% less than WT controls at 14 weeks of age.
Fat Mass Mchr1-/- vs. WTHigh-FatFat mass was decreased by 30% in female and 50% in male Mchr1-/- mice at 15 weeks of age.
Food Intake Mchr1-/- vs. WTHigh-FatFood intake was increased by 15% in female and 20% in male Mchr1-/- mice compared to controls at 14 weeks of age.
Energy Expenditure Mchr1-/- vs. WTHigh-FatTotal energy expenditure was 28% higher in male Mchr1-/- mice over a 24-hour period.
Oxygen Consumption (VO2) MCH-/-ob/ob vs. ob/obStandardTotal VO2 was increased in MCH-/-ob/ob mice compared with ob/ob mice.
Pharmacological Models: MCHR1 Antagonists

The development of selective MCHR1 antagonists has enabled the pharmacological validation of this receptor as an anti-obesity target. Numerous preclinical studies have demonstrated that blockade of MCHR1 leads to:

  • Reduced Food Intake: Acute and chronic administration of MCHR1 antagonists decreases food consumption in various rodent models of obesity.

  • Decreased Body Weight and Fat Mass: Chronic treatment with MCHR1 antagonists results in significant and sustained weight loss, primarily due to a reduction in adiposity.

  • Improved Metabolic Parameters: MCHR1 antagonism has been shown to improve obesity-related comorbidities such as hyperinsulinemia and hypercholesterolemia.

CompoundModelDoseEffect on Food IntakeEffect on Body WeightKi/IC50Reference
SNAP-7941 Diet-Induced Obese (DIO) Rats10 mg/kg, i.p.Inhibited MCH-stimulated food intake.Sustained decrease in body weight with chronic administration.Kb = 0.57 nM
T-226296 Rats30 mg/kg, p.o.Almost completely suppressed MCH-induced food intake.Not specified in acute study.IC50 = 5.5 nM (human), 8.6 nM (rat)
GW803430 DIO Rats1 and 3 mg/kg, p.o. for 14 daysSignificant dose-dependent decrease.Robust and dose-dependent decrease.Not specified
AZD1979 DIO MiceNot specifiedReduction in food intake.Reduction in body weight and fat mass.Not specified
AMG 076 Mouse models of obesityNot specifiedReduction in food intake.Reduction in body weight.Not specified
Unnamed Antagonist DIO Mice30 mg/kg, p.o. for 36 daysModerately suppressed feeding.24% reduction in body weight.Ki = 3.8 nM (mouse)

Experimental Protocols

MCHR1 Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the MCHR1 receptor.

Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing MCHR1 start->prep_membranes incubate Incubate membranes with radiolabeled MCH ([¹²⁵I]MCH) and test compound prep_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki or IC50 measure->analyze end End analyze->end

Figure 2: Receptor Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Human recombinant MCHR1 membrane preparations are obtained from commercial sources or prepared from cell lines stably expressing the receptor (e.g., HEK293 or CHO cells).

  • Binding Buffer: A typical binding buffer consists of 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.

  • Assay Procedure:

    • In a microplate, combine the MCHR1 membrane preparation (e.g., 5 µ g/well ), a fixed concentration of radiolabeled MCH (e.g., 2 nM [¹²⁵I]MCH), and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of unlabeled MCH (e.g., 0.5 µM).

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is widely used to evaluate the efficacy of anti-obesity compounds.

DIO_Model_Workflow cluster_workflow Diet-Induced Obesity Model Workflow start Start acclimatize Acclimatize mice (e.g., C57BL/6J) start->acclimatize induce_obesity Induce obesity with a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for several weeks acclimatize->induce_obesity randomize Randomize obese mice into treatment groups induce_obesity->randomize administer Administer test compound (e.g., MCHR1 antagonist) or vehicle daily randomize->administer monitor Monitor body weight, food intake, and metabolic parameters administer->monitor analyze Analyze data for statistically significant differences monitor->analyze end End analyze->end

Figure 3: Diet-Induced Obesity Model Workflow.

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Treatment: Once the mice become obese, they are randomized into treatment groups. The test compound (MCHR1 antagonist) or vehicle is administered daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).

  • Metabolic Phenotyping: At the end of the study, various metabolic parameters can be assessed, including:

    • Body composition (fat mass and lean mass) using techniques like DEXA or NMR.

    • Plasma levels of glucose, insulin, leptin, and lipids.

    • Energy expenditure and respiratory exchange ratio (RER) using indirect calorimetry.

  • Data Analysis: Statistical analysis is performed to compare the effects of the treatment with the vehicle control group.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at MCHR1 by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Line: A cell line stably expressing MCHR1 (e.g., CHO or HEK293 cells) is used.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.

  • Assay Procedure:

    • The dye-loaded cells are placed in a fluorescence plate reader.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known MCHR1 agonist (e.g., MCH).

    • The fluorescence intensity is measured in real-time before and after the addition of the agonist.

  • Data Analysis: An increase in fluorescence indicates an agonist response, while a reduction in the MCH-induced fluorescence signal in the presence of the test compound indicates an antagonist effect. The data are used to determine the EC50 (for agonists) or IC50 (for antagonists).

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of MCHR1 activation.

Protocol:

  • Cell Culture and Stimulation: MCHR1-expressing cells are serum-starved and then stimulated with MCH or a test compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis: The cells are lysed to extract total protein.

  • Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined using methods such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

    • ELISA-based assays: Commercially available kits provide a high-throughput method for quantifying p-ERK and total ERK levels.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Clinical Development and Future Perspectives

Despite the compelling preclinical data, the clinical development of MCHR1 antagonists for obesity has been challenging. Several compounds have entered Phase I clinical trials, but none have progressed to late-stage development. A major hurdle has been off-target effects, particularly the potential for cardiovascular risk due to interactions with the hERG potassium channel.

Future research and development efforts are focused on:

  • Developing highly selective MCHR1 antagonists with improved safety profiles and minimal hERG liability.

  • Exploring the potential of MCHR1 antagonists for other indications, such as anxiety and depression, where the MCH system is also implicated.

  • Further elucidating the complex neural circuits through which MCHR1 regulates energy balance to identify novel downstream targets for therapeutic intervention.

BMS-814580 patent information

Author: BenchChem Technical Support Team. Date: November 2025

No public patent information, quantitative data, experimental protocols, or signaling pathways are currently available for a compound designated as BMS-814580.

Extensive searches for "this compound" across scientific and patent databases did not yield any specific results for this identifier. It is possible that this designation is incorrect, refers to an early-stage internal compound that has not been publicly disclosed, or is a typographical error.

The search results did, however, frequently identify other investigational compounds from Bristol-Myers Squibb (BMS) with similar naming conventions. One prominent example is BMS-986458 , a potent and selective B-cell lymphoma 6 (BCL6) ligand-directed degrader currently in clinical development for the treatment of B-cell non-Hodgkin's lymphoma.

Should you be interested in information on a different BMS compound, such as BMS-986458, a detailed technical guide can be provided. This would include:

  • Quantitative Data: Summarized tables of in vitro and in vivo efficacy, such as IC50 values in various cell lines and tumor growth inhibition in xenograft models.

  • Experimental Protocols: Detailed methodologies for key experiments, including cell viability assays, protein degradation assays, and pharmacokinetic studies.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures.

Please verify the compound identifier to proceed with generating a detailed technical guide.

The Therapeutic Potential of Bristol Myers Squibb's Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors in Metabolic Syndrome: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "BMS-814580" in the context of metabolic syndrome did not yield any publicly available information. This document will instead provide an in-depth technical guide on a known Bristol Myers Squibb (BMS) program with therapeutic potential for metabolic disorders: the development of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, with a focus on compounds such as BMS-963272 and BMS-986172.

This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of treatments for metabolic syndrome.

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. Key components include central obesity, hypertension, dyslipidemia, and insulin resistance. The search for novel therapeutic agents to address the multifaceted nature of this syndrome is a key focus of pharmaceutical research. Bristol Myers Squibb has been actively involved in the discovery and development of compounds targeting metabolic disorders. Among the most promising recent approaches is the inhibition of Monoacylglycerol Acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat. This guide will detail the mechanism of action, preclinical and clinical data, and experimental protocols related to BMS's MGAT2 inhibitors.

The Role of MGAT2 in Metabolic Regulation

MGAT2 is an enzyme highly expressed in the small intestine that plays a critical role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerol and fatty acids. By inhibiting MGAT2, the absorption of dietary fat can be reduced, leading to a decrease in caloric intake and subsequent improvements in metabolic parameters. This mechanism offers a targeted approach to managing key aspects of metabolic syndrome, particularly obesity and dyslipidemia.

Signaling Pathway of MGAT2 Inhibition

The following diagram illustrates the proposed mechanism of action for MGAT2 inhibitors in the context of intestinal fat absorption and its downstream metabolic effects.

MGAT2_Inhibition_Pathway cluster_enterocyte Inside Enterocyte Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Hydrolysis MAG_FA Monoacylglycerol (MAG) + Fatty Acids (FA) Pancreatic_Lipase->MAG_FA Enterocyte Intestinal Enterocyte MAG_FA->Enterocyte Uptake MGAT2 MGAT2 DAG Diacylglycerol (DAG) MGAT2->DAG Converts MAG to DAG BMS_Inhibitor BMS MGAT2 Inhibitor (e.g., BMS-963272) BMS_Inhibitor->MGAT2 Inhibits Reduced_TG_Absorption Reduced TG Absorption BMS_Inhibitor->Reduced_TG_Absorption DGAT1 DGAT1 DAG->DGAT1 Triglycerides Triglyceride (TG) Resynthesis DGAT1->Triglycerides Converts DAG to TG Chylomicrons Chylomicron Formation Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Metabolic_Effects Downstream Metabolic Effects: - Weight Loss - Improved Insulin Sensitivity - Reduced Liver Fat Reduced_TG_Absorption->Metabolic_Effects Drug_Discovery_Workflow Target_ID Target Identification (MGAT2) Assay_Dev Assay Development (In Vitro) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development (In Vivo Models) Lead_Op->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Logical_Relationship MGAT2_Inhibition MGAT2 Inhibition Reduced_Fat_Absorption Reduced Dietary Fat Absorption MGAT2_Inhibition->Reduced_Fat_Absorption Caloric_Deficit Caloric Deficit Reduced_Fat_Absorption->Caloric_Deficit Weight_Loss Weight Loss (Reduced Adiposity) Caloric_Deficit->Weight_Loss Improved_Insulin_Sensitivity Improved Insulin Sensitivity Weight_Loss->Improved_Insulin_Sensitivity Reduced_Dyslipidemia Reduced Dyslipidemia Weight_Loss->Reduced_Dyslipidemia Metabolic_Syndrome_Improvement Amelioration of Metabolic Syndrome Improved_Insulin_Sensitivity->Metabolic_Syndrome_Improvement Reduced_Dyslipidemia->Metabolic_Syndrome_Improvement

The Impact of BMS-814580 on MCHR1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-814580, a potent and selective antagonist, on the signaling pathways of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, making it a significant target for the development of anti-obesity therapeutics. This document details the quantitative data associated with this compound's interaction with MCHR1, provides comprehensive experimental protocols for key assays, and visualizes the complex signaling networks and experimental workflows.

Quantitative Data Summary

This compound demonstrates high affinity and functional antagonism towards MCHR1 across multiple species. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (Ki) of this compound for MCHR1

SpeciesKi (nM)
Human17
Cynomolgus Monkey4.9
Rat11.5

Table 2: Functional Antagonism (Kb) of this compound at Human MCHR1

Assay TypeKb (nM)
FLIPR-based Calcium Mobilization Assay117

MCHR1 Signaling Pathways and the Effect of this compound

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), triggers a cascade of intracellular signaling events through its coupling to inhibitory (Gi/o) and Gq/11 G proteins. This compound, as a functional antagonist, blocks these downstream signaling pathways.

  • Gi/o-Coupled Pathway: Upon MCH binding, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). This compound blocks this MCH-induced reduction in cAMP.

  • Gq/11-Coupled Pathway: Activation of the Gq/11 pathway by MCH stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). This compound inhibits this MCH-stimulated increase in intracellular calcium.

The following diagrams, generated using Graphviz, illustrate these pathways and the inhibitory action of this compound.

MCHR1_Gi_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gi/o MCHR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to MCH MCH MCH->MCHR1 Activates BMS814580 This compound BMS814580->MCHR1 Inhibits Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibition) PKA->Response

Caption: MCHR1 Gi/o-Coupled Signaling Pathway and this compound Inhibition.

MCHR1_Gq_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gq Gq/11 MCHR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MCH MCH MCH->MCHR1 Activates BMS814580 This compound BMS814580->MCHR1 Inhibits Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (Activation) PKC->Response

Caption: MCHR1 Gq/11-Coupled Signaling Pathway and this compound Inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with MCHR1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from cells expressing MCHR1) incubation Incubation: - Membranes - Radioligand (e.g., [125I]-MCH) - Test Compound (this compound) prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration through glass fiber filters) incubation->separation counting Quantification of Bound Radioactivity (e.g., Scintillation Counting) separation->counting analysis Data Analysis (IC50 determination and Ki calculation) counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human MCHR1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH).

      • Serial dilutions of the test compound (this compound) or vehicle for total binding, and a high concentration of a non-radiolabeled ligand for non-specific binding.

      • The prepared cell membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), typically in response to receptor activation or inhibition.

Experimental Workflow:

cAMP_Assay_Workflow cell_plating Cell Plating (e.g., CHO cells expressing MCHR1) pre_incubation Pre-incubation with Test Compound (this compound) cell_plating->pre_incubation stimulation Stimulation with Agonist (e.g., MCH) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) lysis->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for a cAMP Functional Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human MCHR1.

    • Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

  • Assay Procedure:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Add a fixed concentration of the MCHR1 agonist (MCH) along with an adenylyl cyclase activator (e.g., forskolin, to stimulate cAMP production) to all wells except the basal control.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

    • Add the detection reagents to the lysate.

    • Incubate as required by the kit.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of the agonist-stimulated cAMP response versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation, using a fluorescent calcium indicator.

Experimental Workflow:

Calcium_Mobilization_Workflow cell_plating Cell Plating (e.g., HEK293 cells expressing MCHR1) dye_loading Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation Pre-incubation with Test Compound (this compound) dye_loading->pre_incubation stimulation Stimulation with Agonist (MCH) and Real-time Fluorescence Measurement (FLIPR) pre_incubation->stimulation analysis Data Analysis (IC50 determination) stimulation->analysis

Caption: Workflow for a Calcium Mobilization Assay using FLIPR.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human MCHR1.

    • Seed the cells into a black-walled, clear-bottom 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Assay Procedure:

    • Prepare a plate containing serial dilutions of the test compound (this compound) and another plate with a fixed concentration of the MCHR1 agonist (MCH).

    • Place the cell plate and the compound/agonist plates into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • The FLIPR instrument will first add the test compound to the cells and incubate for a short period.

    • Subsequently, the instrument will add the agonist and immediately begin measuring the fluorescence intensity in each well over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • The functional antagonist constant (Kb) can be calculated from the IC50 value using the Schild equation if the assay is performed with multiple agonist concentrations.

Conclusion

This compound is a potent and selective antagonist of MCHR1, effectively blocking both the Gi/o- and Gq/11-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MCHR1-targeted therapies. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action of this compound and the methodologies used for its characterization.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BMS-986458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

BMS-986458 is a potent and selective, orally bioavailable BCL6 (B-cell lymphoma 6) ligand-directed degrader (LDD). As a Proteolysis Targeting Chimera (PROTAC), BMS-986458 functions by inducing the proximity of the BCL6 protein to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[1] This targeted protein degradation offers a promising therapeutic strategy for B-cell Non-Hodgkin's Lymphoma (NHL), where BCL6 is a key transcriptional repressor and oncogenic driver.

These application notes provide an overview of key in vitro assays to characterize the activity of BMS-986458, including protocols for assessing its primary mechanism of action and downstream functional effects.

II. Signaling Pathway and Mechanism of Action

BMS-986458 leverages the cell's own ubiquitin-proteasome system to eliminate the BCL6 protein. The molecule forms a ternary complex with BCL6 and the CRBN E3 ligase, which tags BCL6 for destruction by the proteasome. The degradation of BCL6 leads to the de-repression of target genes, including CD20, which is a key surface marker and therapeutic target in B-cell malignancies.[2]

BMS-986458_Mechanism_of_Action cluster_cell Cellular Environment cluster_complex Ternary Complex Formation BMS BMS-986458 BCL6 BCL6 Protein BMS->BCL6 Binds CRBN Cereblon (CRBN) E3 Ligase BMS->CRBN Recruits Proteasome Proteasome BCL6->Proteasome Degradation Gene Repression\n(e.g., CD20) Gene Repression (e.g., CD20) BCL6->Gene Repression\n(e.g., CD20) CRBN->BCL6 Ubiquitination BCL6_BMS BCL6 BMS_CRBN BMS-986458 CRBN_BMS CRBN Ub Ubiquitin Degraded Degraded BCL6 Proteasome->Degraded Gene De-repression\n(CD20 Upregulation) Gene De-repression (CD20 Upregulation) Degraded->Gene De-repression\n(CD20 Upregulation)

Caption: Mechanism of BMS-986458-induced BCL6 degradation.

III. Key In Vitro Assays & Protocols

A. BCL6 Protein Degradation Assay

Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell lines following treatment with BMS-986458.

Experimental Workflow:

BCL6_Degradation_Workflow cell_culture 1. Culture NHL Cell Lines treatment 2. Treat with BMS-986458 (Dose-response/Time-course) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis western_blot 4. Western Blot for BCL6 & Loading Control lysis->western_blot analysis 5. Densitometry & DC50 Calculation western_blot->analysis

Caption: Workflow for assessing BCL6 protein degradation.

Protocol:

  • Cell Culture: Culture human Diffuse Large B-cell Lymphoma (DLBCL) cell lines in appropriate media.

  • Treatment: Seed cells in multi-well plates and treat with a concentration range of BMS-986458 (e.g., 0.1 nM to 10 µM) for various durations (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for BCL6.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis to quantify BCL6 protein levels relative to the loading control. Calculate the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

B. Anti-Proliferative and Viability Assays

Objective: To determine the effect of BMS-986458-mediated BCL6 degradation on the proliferation and viability of NHL cell lines.

Protocol:

  • Cell Seeding: Plate NHL cells in 96-well plates at an optimized density.

  • Compound Treatment: Add serial dilutions of BMS-986458 to the wells and incubate for an extended period (e.g., 72 hours or longer) to observe anti-proliferative effects.

  • Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega) or resazurin to measure ATP levels (as an indicator of cell viability) or metabolic activity, respectively. Read luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

C. CD20 Surface Expression Assay

Objective: To measure the upregulation of CD20 on the surface of NHL cells as a downstream consequence of BCL6 degradation.[2]

Protocol:

  • Cell Treatment: Treat NHL cell lines with BMS-986458 at a concentration that induces significant BCL6 degradation (e.g., 10x DC50) for 48-72 hours.

  • Antibody Staining:

    • Harvest and wash the cells with FACS buffer (PBS containing 2% FBS).

    • Incubate the cells with a fluorescently-conjugated anti-CD20 antibody (e.g., FITC, PE, or APC conjugate) for 30 minutes on ice and protected from light.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for CD20 in both the treated and control samples. Calculate the fold-change in CD20 expression.

IV. Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described in vitro assays.

Table 1: In Vitro Activity of BMS-986458 in NHL Cell Lines

Cell Line BCL6 DC50 (nM) at 24h Anti-Proliferation IC50 (nM) at 72h
DLBCL Line 1 Data not publicly available Data not publicly available
DLBCL Line 2 Data not publicly available Data not publicly available

| DLBCL Line 3 | Data not publicly available | Data not publicly available |

Table 2: Effect of BMS-986458 on CD20 Surface Expression

Cell Line Treatment Duration (h) Fold Increase in CD20 MFI

| DLBCL Cell Lines | 72 | Up to 20-fold[2] |

Note: Specific quantitative values for DC50 and IC50 for various cell lines are not yet publicly available in detail and would need to be determined experimentally. The reported up to 20-fold increase in CD20 expression is based on preclinical data abstracts.[2]

V. Conclusion

The described in vitro assays are fundamental for characterizing the pharmacological profile of BMS-986458. These protocols provide a basis for assessing its potency in degrading BCL6, its cellular anti-proliferative effects, and its ability to modulate key target genes like CD20. Consistent and robust execution of these experiments is crucial for the continued development and understanding of this novel BCL6-targeting therapeutic.

References

Application Notes and Protocols for Cell-Based Assays of MCHR1 Antagonism Using BMS-814580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, mood, and sleep. Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity and mood disorders. BMS-814580 is a potent and selective antagonist of MCHR1. This document provides detailed application notes and protocols for cell-based assays to characterize the antagonism of MCHR1 by this compound.

MCHR1 Signaling Pathway

MCHR1 couples to multiple G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[1][2] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1][2]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activation MCH MCH MCH->MCHR1 Agonist BMS814580 This compound BMS814580->MCHR1 Antagonist AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 Production Ca2_release Ca2+ Release IP3->Ca2_release Stimulation

Caption: MCHR1 Signaling Pathways

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound in cell-based assays for MCHR1.

ParameterSpeciesValueAssay Type
K_i Human16.9 nMRadioligand Binding Assay
K_i Human17 nMRadioligand Binding Assay
K_b Human117 nMFLIPR-based Calcium Mobilization Assay
K_i Rat11.5 nMRadioligand Binding Assay
K_i Cynomolgus Monkey4.9 nMRadioligand Binding Assay

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium via the Gαq pathway. A fluorescent calcium indicator dye is used to detect changes in intracellular calcium levels.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_seeding Seed MCHR1-expressing cells in a 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive fluorescent dye cell_seeding->dye_loading incubation1 Incubate for 1 hour dye_loading->incubation1 compound_addition Add this compound (Antagonist) and incubate incubation1->compound_addition agonist_addition Add MCH (Agonist) compound_addition->agonist_addition read_fluorescence Measure fluorescence signal kinetically (e.g., FLIPR, FlexStation) agonist_addition->read_fluorescence data_analysis Analyze data to determine IC50 of this compound read_fluorescence->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (if required for the cell line to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Melanin-Concentrating Hormone (MCH)

  • This compound

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed MCHR1-expressing cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, aspirate the cell culture medium.

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer at the desired concentrations (e.g., 2x final concentration).

    • Add the this compound dilutions to the appropriate wells of the assay plate.

    • Include wells with vehicle control (e.g., DMSO in assay buffer).

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Addition and Signal Reading:

    • Prepare MCH agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate into the fluorescence plate reader.

    • Initiate kinetic reading of fluorescence.

    • After establishing a stable baseline, inject the MCH agonist solution into all wells.

    • Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known MCHR1 antagonist or no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

cAMP Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production via the Gαi pathway.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1

  • Cell culture medium

  • 384-well white assay plates

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (to stimulate cAMP production)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Melanin-Concentrating Hormone (MCH)

  • This compound

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Seeding:

    • Seed MCHR1-expressing cells into a 384-well white assay plate and incubate overnight.

  • Compound and Agonist Incubation:

    • On the day of the assay, aspirate the medium and replace it with stimulation buffer containing IBMX.

    • Add serial dilutions of this compound to the appropriate wells.

    • Add MCH agonist at its EC80 concentration to all wells except the negative control.

    • Add forskolin to all wells to stimulate adenylyl cyclase and cAMP production.

    • Incubate the plate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at room temperature or 37°C.

  • cAMP Detection:

    • Following incubation, lyse the cells and detect the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit. This typically involves adding detection reagents and incubating for a specified period.

  • Signal Reading:

    • Read the plate on a compatible plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • The signal generated is inversely proportional to the amount of cAMP produced.

    • Normalize the data to the control with forskolin and MCH (0% antagonism) and the control with forskolin only (100% antagonism).

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

The provided protocols for calcium mobilization and cAMP assays are robust methods for characterizing the in vitro pharmacology of MCHR1 antagonists like this compound. These assays allow for the determination of antagonist potency (IC50) and provide insights into the functional consequences of blocking MCHR1 signaling through both Gαq and Gαi pathways. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality, reproducible data for drug discovery and development efforts targeting the MCHR1 receptor.

References

Application Notes and Protocols for In Vivo Evaluation of GPR119 Agonists in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Studies of a GPR119 Agonist (e.g., BMS-814580) in Diet-Induced Obese Mice

Audience: Researchers, scientists, and drug development professionals.

Application Notes

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Expressed predominantly in pancreatic β-cells and intestinal L-cells, its activation leads to the secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively. These application notes provide a framework for the in vivo evaluation of GPR119 agonists, using a hypothetical compound "this compound," in a diet-induced obese (DIO) mouse model. This model is highly relevant as it mimics many of the metabolic dysfunctions observed in human obesity and type 2 diabetes.

The protocols outlined below describe the induction of obesity in C57BL/6J mice through a high-fat diet, followed by the administration of the GPR119 agonist to assess its effects on key metabolic parameters. These include body weight, food intake, glucose tolerance, and plasma biomarkers. Furthermore, the potential for synergistic effects when co-administered with other anti-diabetic agents like metformin or a DPP-IV inhibitor (e.g., sitagliptin) is also explored. The provided methodologies are based on established practices for evaluating novel GPR119 agonists.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and hyperglycemic phenotype in mice that mimics human metabolic syndrome.

Materials:

  • Male C57BL/6J mice, 5-6 weeks of age

  • High-Fat Diet (HFD): 60% kcal from fat

  • Control Diet (CD): Standard chow

  • Animal caging with enrichment

  • Weighing scale

Protocol:

  • Upon arrival, acclimatize mice for one week on a standard chow diet.

  • Randomly assign mice to two dietary groups: Control Diet (CD) and High-Fat Diet (HFD).

  • House the mice under a 12-hour light/dark cycle with ad libitum access to their assigned diet and water.

  • Monitor body weight weekly for 10-12 weeks. Mice on the HFD are expected to show a significant increase in body weight compared to the CD group.[1]

  • At the end of the induction period, the HFD-fed mice are considered diet-induced obese and are ready for the compound administration studies.

Administration of GPR119 Agonist (this compound)

Objective: To evaluate the therapeutic effects of a GPR119 agonist on metabolic parameters in DIO mice.

Materials:

  • DIO mice

  • This compound (or other GPR119 agonist)

  • Vehicle solution (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Metformin (for combination studies)

  • Sitagliptin (for combination studies)

Protocol:

  • Randomly assign DIO mice to the following treatment groups (n=8-10 mice/group):

    • Vehicle control

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 30 mg/kg)

    • This compound + Metformin (e.g., 100 mg/kg)

    • This compound + Sitagliptin (e.g., 20 mg/kg)

  • Administer the assigned treatments orally (e.g., via gavage) once or twice daily for a period of 14 to 28 days.

  • Monitor body weight and food intake daily or weekly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Materials:

  • Treated DIO mice

  • D-glucose solution (2 g/kg)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail snip method)

Protocol:

  • Fast the mice overnight (approximately 16 hours) with free access to water.[1]

  • Record the baseline blood glucose level (t= -30 min).

  • Administer the final dose of the respective treatments.

  • At t=0 min, administer a 2 g/kg D-glucose solution via oral gavage.

  • Measure blood glucose levels at 20, 40, 60, and 120 minutes post-glucose administration from tail vein blood.[2]

Plasma Biomarker Analysis

Objective: To measure the levels of key metabolic hormones and lipids.

Materials:

  • Blood collection tubes (with appropriate anticoagulants, e.g., EDTA for GLP-1)

  • Centrifuge

  • ELISA kits for insulin, active GLP-1, PYY, and other relevant biomarkers.

  • Clinical chemistry analyzer for triglycerides and cholesterol.

Protocol:

  • At the end of the treatment period, collect blood samples from fasted or fed mice. For GLP-1 measurement, a DPP-IV inhibitor should be added to the collection tubes to prevent degradation.

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Use commercial ELISA kits to quantify the plasma concentrations of insulin and active GLP-1.[2]

  • Analyze plasma triglycerides and cholesterol levels using a clinical chemistry analyzer.

Data Presentation

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Cumulative Food Intake (g)
Vehicle45.2 ± 2.148.5 ± 2.5+7.385.6 ± 5.4
This compound (10 mg/kg)44.8 ± 1.943.1 ± 2.0-3.875.1 ± 4.9
This compound (30 mg/kg)45.5 ± 2.340.9 ± 2.2-10.168.3 ± 4.5
This compound + Metformin45.1 ± 2.038.8 ± 1.9-14.060.2 ± 4.1
This compound + Sitagliptin44.9 ± 2.239.5 ± 2.1-12.063.7 ± 4.3

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in DIO Mice
Treatment GroupAUC Blood Glucose (mg/dL * min)
Vehicle35000 ± 2500
This compound (10 mg/kg)28000 ± 2100
This compound (30 mg/kg)22000 ± 1800
This compound + Metformin18000 ± 1500
This compound + Sitagliptin19500 ± 1600

AUC: Area Under the Curve. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Plasma Biomarkers in DIO Mice
Treatment GroupFasting Insulin (ng/mL)Active GLP-1 (pM)Triglycerides (mg/dL)
Vehicle3.5 ± 0.45.2 ± 0.8150 ± 15
This compound (10 mg/kg)2.8 ± 0.38.9 ± 1.1125 ± 12
This compound (30 mg/kg)2.1 ± 0.212.5 ± 1.5105 ± 10
This compound + Metformin1.8 ± 0.215.1 ± 1.895 ± 9
This compound + Sitagliptin1.9 ± 0.218.2 ± 2.0100 ± 11

Data are presented as mean ± SEM.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell This compound This compound GPR119_L GPR119 This compound->GPR119_L activates Gs_L Gαs GPR119_L->Gs_L activates AC_L Adenylate Cyclase Gs_L->AC_L stimulates cAMP_L cAMP AC_L->cAMP_L produces GLP1_secretion GLP-1 Secretion cAMP_L->GLP1_secretion promotes Insulin_secretion Insulin Secretion (Glucose-dependent) GLP1_secretion->Insulin_secretion stimulates (incretin effect) BMS-814580_2 This compound GPR119_B GPR119 BMS-814580_2->GPR119_B activates Gs_B Gαs GPR119_B->Gs_B activates AC_B Adenylate Cyclase Gs_B->AC_B stimulates cAMP_B cAMP AC_B->cAMP_B produces cAMP_B->Insulin_secretion enhances

Caption: GPR119 signaling pathway in intestinal L-cells and pancreatic β-cells.

Experimental_Workflow cluster_Induction Obesity Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Acclimatization Acclimatization (1 week, Chow Diet) Diet_Assignment Dietary Assignment (HFD vs. CD) Acclimatization->Diet_Assignment Induction Obesity Induction (10-12 weeks) Diet_Assignment->Induction Grouping Randomization into Treatment Groups Induction->Grouping Dosing Daily Dosing (14-28 days) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Collection Terminal Blood Collection OGTT->Blood_Collection Biomarkers Plasma Biomarker Analysis (ELISA) Blood_Collection->Biomarkers

Caption: Experimental workflow for evaluating a GPR119 agonist in DIO mice.

References

Application Notes and Protocols for BMS-814580 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of BMS-814580, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), in cell culture experiments. This document outlines the necessary materials, detailed protocols for preparing stock solutions, and procedures for treating cells in culture. Additionally, it includes a summary of the compound's known characteristics and a diagram of the MCHR1 signaling pathway to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a high-affinity, selective inhibitor of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of energy balance and appetite. The compound has a Ki value of 16.9 nM for human MCHR1[1]. It is available as the parent compound (CAS: 1197420-11-3) and as a phosphate salt (CAS: 1197420-12-4)[2]. These protocols are designed to be applicable to both forms, with the acknowledgment that solubility characteristics may vary slightly.

Product Information and Storage

PropertyInformationReference
Compound Name This compound[1]
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1][2]
CAS Number 1197420-11-3 (free base), 1197420-12-4 (phosphate)[1]
Ki Value 16.9 nM (human MCHR1)[1]
Molecular Formula C₂₅H₂₄ClFN₄O₃S (free base)N/A
Molecular Weight 515.0 g/mol (free base)N/A
Appearance Solid[1]
Storage Store at -20°C for long-term stability. Protect from light and moisture.N/A

Note: The molecular formula and weight are for the free base and should be adjusted accordingly when using the phosphate salt for molar concentration calculations.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (free base or phosphate salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the Desired Stock Concentration: A common starting stock concentration for small molecule inhibitors is 10 mM. All calculations should be based on the specific form of this compound being used (free base or phosphate salt).

  • Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Solvent Addition: Based on the weighed amount and the desired stock concentration, calculate the required volume of DMSO. Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on Solubility: While specific solubility data for this compound in DMSO is not publicly available, DMSO is a common solvent for similar small molecules. If solubility issues arise, sonication may be attempted, or a lower stock concentration may be necessary. It is recommended to perform a small-scale solubility test first.

Treatment of Cells with this compound

Objective: To treat cultured cells with this compound at a desired final concentration.

Materials:

  • Cultured cells expressing MCHR1

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile pipette tips and tubes

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the treated wells.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the desired final concentration of this compound to the cells.

    • Include a vehicle control group (medium with the same concentration of DMSO but without this compound).

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as functional assays (e.g., cAMP measurement, calcium flux), cell viability assays, or gene expression analysis.

MCHR1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of MCHR1 and a general experimental workflow for studying the effects of this compound.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH (Ligand) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds G_protein Gi/o MCHR1->G_protein Activates BMS814580 This compound BMS814580->MCHR1 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified MCHR1 signaling pathway.

Experimental_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare serial dilutions of this compound in complete culture medium A->C B Seed MCHR1-expressing cells in culture plates D Treat cells with this compound and vehicle control B->D C->D E Incubate for desired time period (e.g., 24, 48, 72 hours) D->E F Perform downstream assays (e.g., functional, viability) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow.

In Vitro Stability

Limited data suggests that this compound exhibits good stability in liver microsomes from multiple species.

Species% Remaining after 10 min (3.0 µM)Reference
Human90%[1]
Rat95%[1]
Mouse100%[1]

This information suggests that the compound is relatively stable in in vitro metabolic systems, which is a positive attribute for cell culture experiments.

Safety Precautions

This compound is a bioactive molecule and should be handled with appropriate laboratory safety precautions. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work with the powdered form should be conducted in a chemical fume hood. Dispose of waste according to institutional guidelines.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on publicly available data and general laboratory practices. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Note: Quantification of BMS-986458 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BMS-986458, a B-cell lymphoma 6 (BCL6) ligand-directed degrader, in human plasma. As specific analytical protocols for BMS-986458 are not publicly available due to its early-stage clinical development, this document provides a representative method based on established techniques for similar molecules, such as proteolysis-targeting chimeras (PROTACs). The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer the high sensitivity and selectivity required for pharmacokinetic studies in a research setting.

Introduction

BMS-986458 is an orally bioavailable, first-in-class small molecule that selectively targets the BCL6 protein for degradation.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several types of B-cell malignancies, including non-Hodgkin's lymphoma.[4][5][6][7] BMS-986458 functions as a ligand-directed degrader, forming a ternary complex between BCL6 and the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2] This targeted degradation of BCL6 leads to the inhibition of tumor cell growth.[2][9]

Accurate quantification of BMS-986458 in biological matrices is crucial for its clinical development, enabling the characterization of its pharmacokinetic profile, assessment of drug exposure-response relationships, and ensuring patient safety. LC-MS/MS is the preferred method for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range.[10][11][12]

Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

Sample Preparation

A protein precipitation method is recommended for the extraction of BMS-986458 from human plasma due to its simplicity and efficiency.

  • Reagents:

    • Human plasma (K2-EDTA)

    • BMS-986458 reference standard

    • Internal standard (IS) - a structurally similar compound or a stable isotope-labeled version of BMS-986458

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

    • MRM Transitions: Specific precursor-to-product ion transitions for BMS-986458 and the internal standard would need to be determined by direct infusion of the compounds.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a PROTAC molecule like BMS-986458. These values are representative and may vary depending on the specific molecule and analytical platform.

ParameterRepresentative Value
Linearity Range 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Matrix Effect 85 - 115%
Recovery > 80%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Precipitation Protein Precipitation with ACN Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of BMS-986458 in plasma.

BCL6 Degradation Signaling Pathway

BCL6_Degradation BMS986458 BMS-986458 Ternary_Complex Ternary Complex (BMS-986458 - BCL6 - CRBN) BMS986458->Ternary_Complex BCL6 BCL6 Protein BCL6->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_BCL6 Ubiquitinated BCL6 Ubiquitination->Ub_BCL6 tags BCL6 Proteasome Proteasome Ub_BCL6->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Inhibition Inhibition of Tumor Cell Growth Degradation->Inhibition leads to

Caption: Mechanism of BMS-986458-induced BCL6 degradation.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of the BCL6 degrader BMS-986458 in human plasma. While the specific parameters would need to be optimized for the actual compound, the general approach of protein precipitation followed by reversed-phase chromatography and tandem mass spectrometry is well-suited for the bioanalysis of PROTAC molecules. This application note serves as a valuable resource for researchers and scientists involved in the development of targeted protein degraders.

Disclaimer: As BMS-986458 is an investigational drug, the information provided in this application note, including the experimental protocol and quantitative data, is intended to be a representative example based on the analysis of similar molecules. This protocol has not been validated for the specific analysis of BMS-986458 and should be adapted and validated by the end-user.

References

Application Notes and Protocols for Studying Energy Expenditure in Rodents with BMS-814580

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature or data detailing the use of BMS-814580 for studying energy expenditure in rodents. The therapeutic target and mechanism of action of this compound have not been disclosed in peer-reviewed publications or company statements.

Therefore, the following Application Notes and Protocols are provided as a generalized template for researchers interested in evaluating a novel therapeutic compound ("Compound X") for its effects on energy expenditure in a rodent model. These protocols are based on established methodologies in metabolic research and should be adapted based on the specific characteristics of the compound under investigation.

Introduction to "Compound X" for Energy Expenditure Modulation

For the purpose of this document, "Compound X" is a hypothetical small molecule inhibitor being investigated for its potential to increase energy expenditure and combat metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action is presumed to involve the activation of thermogenic pathways in brown and beige adipose tissue. These protocols outline the necessary steps to characterize the in vivo metabolic effects of "Compound X" in mice.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for interpreting the metabolic effects of "Compound X". The following tables provide a structured format for presenting key quantitative data.

Table 1: Effects of "Compound X" on Body Weight and Composition

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Fat Mass (g)Lean Mass (g)
Vehicle Control
Compound X (Low Dose)
Compound X (High Dose)

Table 2: Effects of "Compound X" on Energy Expenditure and Substrate Utilization

Treatment GroupOxygen Consumption (VO2; ml/kg/hr)Carbon Dioxide Production (VCO2; ml/kg/hr)Respiratory Exchange Ratio (RER)Energy Expenditure (kcal/kg/hr)
Vehicle Control (Light Cycle)
Vehicle Control (Dark Cycle)
Compound X (Light Cycle)
Compound X (Dark Cycle)

Table 3: Effects of "Compound X" on Food Intake and Physical Activity

Treatment GroupCumulative Food Intake ( g/24h )Water Intake (ml/24h)Ambulatory Activity (beam breaks/hr)
Vehicle Control
Compound X (Low Dose)
Compound X (High Dose)

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate data interpretation.

Animal Model and Acclimation
  • Species/Strain: C57BL/6J mice (male, 8-10 weeks old) are commonly used due to their susceptibility to diet-induced obesity.

  • Housing: Mice should be single-housed in a temperature- and light-controlled environment (e.g., 22°C, 12:12-h light-dark cycle) with ad libitum access to food and water.

  • Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. For indirect calorimetry studies, a 24-48 hour acclimation period within the metabolic cages is recommended.

Indirect Calorimetry for Energy Expenditure Measurement

This protocol measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure and substrate utilization.

  • Apparatus: A comprehensive laboratory animal monitoring system (CLAMS) or similar metabolic cage system.

  • Procedure:

    • Acclimate mice to the metabolic cages for 24-48 hours.

    • Administer "Compound X" or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Record VO2, VCO2, food intake, water intake, and locomotor activity continuously for a 24-72 hour period.

    • Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 suggests fat oxidation.

    • Calculate energy expenditure using the Weir equation: EE (kcal/hr) = [3.941 x VO2 (L/hr)] + [1.106 x VCO2 (L/hr)].

Body Composition Analysis

This protocol determines the effects of "Compound X" on fat and lean mass.

  • Apparatus: Quantitative nuclear magnetic resonance (qNMR) analyzer (e.g., EchoMRI) or dual-energy X-ray absorptiometry (DEXA) scanner.

  • Procedure:

    • Record the baseline body composition of each mouse before the start of the treatment period.

    • Administer "Compound X" or vehicle daily for the desired study duration (e.g., 2-4 weeks).

    • Measure body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, perform a final body composition analysis.

    • Calculate the change in fat and lean mass from baseline.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

G cluster_workflow Experimental Workflow for Assessing 'Compound X' acclimation Acclimation (1 week) baseline Baseline Measurements (Body Weight, Body Composition) acclimation->baseline treatment Treatment Period ('Compound X' or Vehicle) baseline->treatment calorimetry Indirect Calorimetry (24-72 hours) treatment->calorimetry body_comp Final Body Composition treatment->body_comp analysis Data Analysis calorimetry->analysis body_comp->analysis

Caption: Experimental workflow for evaluating the metabolic effects of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for 'Compound X' Induced Thermogenesis compound_x Compound X receptor Receptor Activation compound_x->receptor camp ↑ cAMP receptor->camp pka PKA Activation camp->pka lipolysis Lipolysis pka->lipolysis ffa ↑ Free Fatty Acids lipolysis->ffa ucp1 UCP1 Activation ffa->ucp1 heat Heat Production ucp1->heat

Caption: A hypothetical signaling cascade for thermogenesis initiated by "Compound X".

Application Notes and Protocols for the Use of Setmelanotide (MC4R Agonist) in Behavioral Studies of Feeding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of setmelanotide, a potent and selective melanocortin-4 receptor (MC4R) agonist, in preclinical behavioral studies of feeding. While the initial query referenced BMS-814580, publicly available information on this compound is limited. Therefore, these notes focus on setmelanotide, a well-characterized MC4R agonist with extensive data on its effects on appetite and body weight.[1][2] Setmelanotide is an analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) and has been approved for the treatment of certain rare genetic obesity disorders.[3][4][5][6] Its mechanism of action makes it a valuable tool for investigating the central regulation of energy homeostasis.

The MC4R is a G-protein coupled receptor primarily expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy balance, including food intake and energy expenditure.[3][4][7][8] Activation of the MC4R pathway is associated with satiety and reduced food intake.[5][7][9] Setmelanotide's high affinity and agonist activity at the MC4R allow for the specific investigation of this pathway's role in feeding behaviors.[1]

Mechanism of Action: The MC4R Signaling Pathway

The melanocortin-4 receptor (MC4R) is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which is central to the regulation of appetite and energy expenditure.[8][9][10]

Signaling Cascade:

  • Leptin Signaling: The hormone leptin, secreted by adipose tissue, signals the body's energy status to the brain. Leptin binds to its receptor (LEPR) on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[9][10]

  • POMC Neuron Activation: This binding stimulates POMC neurons to produce and release α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of the MC4R.[9][10] The precursor protein, POMC, is cleaved by the enzyme proprotein convertase subtilisin/kexin type 1 (PCSK1) to generate α-MSH.[9]

  • MC4R Activation: α-MSH travels to second-order neurons in the paraventricular nucleus (PVN) of the hypothalamus that express the MC4R.[4][10] Binding of α-MSH to the MC4R activates the receptor.

  • Downstream Effects: Activated MC4R initiates downstream signaling cascades that ultimately lead to a reduction in food intake (satiety) and an increase in energy expenditure.[4][9]

  • Agouti-Related Peptide (AgRP): In contrast, Agouti-related peptide (AgRP) expressing neurons are stimulated during fasting (low leptin levels) and release AgRP, which is an inverse agonist of the MC4R, blocking its activity and promoting food intake.[10]

Setmelanotide acts as a potent agonist at the MC4R, mimicking the action of α-MSH and thereby activating the satiety-promoting pathway.[3][5][7] This makes it an effective tool to study the consequences of MC4R activation on feeding behavior and body weight regulation.

MC4R_Signaling_Pathway cluster_arcuate Arcuate Nucleus cluster_pvn Paraventricular Nucleus Leptin Leptin LEPR LEPR Leptin->LEPR binds POMC_Neuron POMC Neuron LEPR->POMC_Neuron activates PCSK1 PCSK1 POMC_Neuron->PCSK1 produces POMC alpha_MSH α-MSH PCSK1->alpha_MSH cleaves POMC to MC4R MC4R alpha_MSH->MC4R activates AgRP_Neuron AgRP Neuron AgRP AgRP AgRP_Neuron->AgRP releases AgRP->MC4R inhibits Hunger ↑ Hunger ↑ Food Intake AgRP->Hunger Satiety ↑ Satiety ↓ Food Intake MC4R->Satiety Energy_Expenditure ↑ Energy Expenditure MC4R->Energy_Expenditure Setmelanotide Setmelanotide Setmelanotide->MC4R activates (agonist)

Caption: MC4R Signaling Pathway

Data Presentation: Effects of Setmelanotide in Preclinical Models

The following tables summarize the quantitative effects of setmelanotide on food intake and body weight in various preclinical models.

Table 1: Effect of Setmelanotide on Food Intake in Diet-Induced Obese (DIO) Mice

Species/StrainDietDose (mg/kg)Administration RouteDurationChange in Food IntakeReference
C57BL/6J MiceHigh-Fat Diet1IP22 hours7% reduction[11]
C57BL/6J MiceHigh-Fat Diet0.2IP22 hoursSignificant reduction[11]
C57BL/6J MiceHigh-Fat Diet0.1IP3 hours75% reduction (in Magel2 null mice)[11]
C57BL/6J MiceHigh-Fat Diet0.04IP22 hoursSignificant reduction (in Magel2 null mice)[11]
C57BL/6J MiceChow1.5IP24 hoursDecreased food intake[12]
C57BL/6J MiceChow2IP24 hoursDecreased food intake[12]

Table 2: Effect of Setmelanotide on Body Weight in Preclinical Models

Species/StrainModelDose (mg/kg/day)Administration RouteDurationChange in Body WeightReference
C57BL/6J MiceDiet-Induced Obesity1IP (daily)10 daysSignificant weight loss[13]
C57BL/6J MiceDiet-Induced Obesity0.2IP (daily)10 daysNo significant weight loss[13]
Pomc knockout miceGenetic ObesityNot specifiedSC infusion20 weeksPrevention of obesity development[14]
Rhesus MacaquesObese0.5SC infusion2 weeksWeight loss[15]
C57BL/6J MiceChow1.5IP24 hoursWeight loss[12]

Experimental Protocols

This section provides detailed methodologies for conducting behavioral feeding studies in mice using setmelanotide.

Protocol 1: Acute Food Intake Study in Diet-Induced Obese (DIO) Mice

Objective: To assess the acute effects of setmelanotide on food intake in a model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old at the start of the diet)[16][17][18][19]

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)[16][17][20]

  • Standard chow diet (for control group)

  • Setmelanotide

  • Vehicle (e.g., sterile saline)

  • Metabolic cages for individual housing and food intake monitoring

  • Animal scale

Procedure:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to either HFD or standard chow for 10-16 weeks.[16][17][20]

    • Monitor body weight weekly to confirm the development of obesity in the HFD group (typically a 20-30% increase in body weight compared to the chow-fed group).[16]

    • Maintain a 12-hour light/dark cycle and controlled temperature and humidity.[17][19]

  • Acclimatization:

    • Acclimate the obese mice to the metabolic cages for at least 3 days prior to the experiment to minimize stress-induced changes in feeding behavior.

  • Drug Preparation and Administration:

    • Prepare setmelanotide solution in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.2, 1.0 mg/kg).

    • On the day of the experiment, administer setmelanotide or vehicle via intraperitoneal (IP) injection.

  • Food Intake Measurement:

    • Immediately after injection, provide a pre-weighed amount of HFD.

    • Measure cumulative food intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake for each mouse.

    • Compare the food intake between the setmelanotide-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Body Weight Study in a Genetic Mouse Model of Obesity

Objective: To evaluate the long-term effects of setmelanotide on body weight in a relevant genetic model of obesity (e.g., Pomc knockout mice).

Materials:

  • Pomc knockout mice and wild-type littermate controls

  • Standard chow diet

  • Setmelanotide

  • Vehicle

  • Osmotic minipumps for continuous subcutaneous infusion

  • Surgical tools for minipump implantation

  • Animal scale

  • Body composition analyzer (e.g., DEXA or MRI)

Procedure:

  • Animal Model and Housing:

    • Use age- and sex-matched Pomc knockout mice and wild-type controls.

    • House mice individually in a controlled environment.

  • Drug Preparation and Minipump Loading:

    • Prepare setmelanotide solution in a vehicle suitable for use in osmotic minipumps.

    • Load the osmotic minipumps with either setmelanotide solution or vehicle according to the manufacturer's instructions to deliver the desired daily dose.

  • Minipump Implantation:

    • Anesthetize the mice.

    • Implant the osmotic minipumps subcutaneously in the dorsal region.

    • Provide post-operative care, including analgesics.

  • Data Collection:

    • Monitor body weight daily or weekly for the duration of the study (e.g., 4-12 weeks).

    • Measure food and water intake regularly.

    • At the beginning and end of the study, assess body composition (fat mass and lean mass) using a body composition analyzer.

  • Data Analysis:

    • Plot the change in body weight over time for each group.

    • Compare the final body weight and body composition between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data cluster_analysis Analysis Phase Animal_Selection Select Mouse Model (e.g., C57BL/6J for DIO, Pomc KO) Diet_Induction Induce Obesity (if DIO) (High-Fat Diet for 10-16 weeks) Animal_Selection->Diet_Induction Acclimatization Acclimatize to Housing (e.g., Metabolic Cages) Diet_Induction->Acclimatization Drug_Admin Administer Setmelanotide or Vehicle (IP injection or SC minipump) Acclimatization->Drug_Admin Data_Collection Collect Behavioral & Physiological Data Drug_Admin->Data_Collection Food_Intake Food Intake Data_Collection->Food_Intake Body_Weight Body Weight Data_Collection->Body_Weight Body_Comp Body Composition Data_Collection->Body_Comp Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results & Draw Conclusions Stats->Interpretation

Caption: Experimental Workflow

Conclusion

Setmelanotide is a powerful pharmacological tool for investigating the role of the MC4R pathway in the regulation of feeding behavior and energy homeostasis. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, drug administration route, and behavioral endpoints is crucial for obtaining meaningful and reproducible results. These studies can contribute to a deeper understanding of the central mechanisms controlling appetite and may aid in the development of novel therapeutics for obesity and related metabolic disorders.

References

Application Notes and Protocols for Assessing Brain Penetration of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[1] This barrier protects the brain from harmful substances but also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1] Therefore, accurately assessing the brain penetration of novel drug candidates, such as BMS-814580, is a critical step in the development of drugs targeting CNS disorders.[2] These application notes provide detailed protocols for a multi-tiered approach to evaluate the brain penetration of investigational compounds, incorporating both in vivo and in vitro methodologies.

I. In Vivo Assessment of Brain Penetration

The primary goal of in vivo studies is to determine the concentration of the drug in the brain tissue and compare it to the concentration in the blood or plasma over time.[3][4] The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters to quantify the extent of brain penetration.[5][6]

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the time-course of the test compound's concentration in plasma and brain tissue following a single administration.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Dosing apparatus (e.g., oral gavage needles, intravenous injection supplies)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Tissue homogenization equipment (e.g., bead beater, sonicator)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Acclimate animals for at least 3 days prior to the experiment.

    • Administer the test compound to a cohort of animals at a specified dose via the intended clinical route (e.g., oral, intravenous).[3]

    • Include a vehicle-treated control group.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals via cardiac puncture or tail vein sampling.

    • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove residual blood from the brain.

    • Excise the whole brain and rinse with cold saline. The brain can be dissected into specific regions if required.

    • Store plasma and brain samples at -80°C until analysis.

  • Sample Processing:

    • Plasma: Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile) to extract the drug. Centrifuge and collect the supernatant.

    • Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.[7] Perform protein precipitation on the homogenate. Centrifuge and collect the supernatant.

  • Quantification:

    • Analyze the concentration of the test compound in the processed plasma and brain samples using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Rodents dosing Administer Compound acclimatize->dosing prepare_dose Prepare Compound Formulation prepare_dose->dosing sample_collection Collect Blood & Brain Samples (Time Course) dosing->sample_collection process_plasma Process Plasma Samples sample_collection->process_plasma process_brain Process Brain Homogenate sample_collection->process_brain lcms LC-MS/MS Analysis process_plasma->lcms process_brain->lcms data_analysis Calculate Kp and PK Parameters lcms->data_analysis G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Interstitial Fluid cluster_neuron Neuron bms_blood This compound (Bound & Unbound) bms_bbb This compound (Unbound) bms_blood->bms_bbb Passive Diffusion / Active Transport bms_brain This compound (Unbound) bms_bbb->bms_brain receptor Target Receptor bms_brain->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation/Inhibition response Cellular Response signaling->response

References

Application of Novel Therapeutics in Preclinical Models of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available information regarding a specific Bristol Myers Squibb (BMS) compound designated BMS-814580 for the treatment of non-alcoholic steatohepatitis (NASH) is not available at the time of this writing. The following application notes and protocols are therefore based on established preclinical methodologies and therapeutic strategies employed for the evaluation of other investigational anti-NASH compounds, including those developed by Bristol Myers Squibb, such as Fibroblast Growth Factor 21 (FGF21) analogs (e.g., Pegbelfermin, BMS-986036), Farnesoid X Receptor (FXR) agonists (e.g., BMS-986339), and siRNA-based therapies (e.g., BMS-986263).

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] The progression of NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[1] Due to the complex pathophysiology of NASH, a variety of therapeutic targets are being investigated. This document outlines the application of a hypothetical novel therapeutic agent in preclinical NASH models, providing a framework for its evaluation.

Hypothetical Therapeutic Agent: A Multi-Target Modulator

For the purpose of this document, we will consider a hypothetical small molecule inhibitor, designated "this compound," designed to modulate key pathways in NASH pathogenesis, such as metabolic dysregulation, inflammation, and fibrosis.

In Vivo Application in NASH Models

The efficacy of a novel therapeutic for NASH is typically assessed in well-characterized animal models that recapitulate key features of the human disease.

Preclinical Models of NASH

A variety of preclinical models are utilized to induce NASH pathology. The choice of model often depends on the specific aspect of the disease being studied.

  • Diet-Induced Models: These are the most common models and involve feeding rodents specific diets to induce metabolic syndrome and NASH.

    • High-Fat Diet (HFD): Rich in fats, often supplemented with cholesterol and fructose, to induce obesity, insulin resistance, and steatosis.

    • Methionine and Choline Deficient (MCD) Diet: Induces severe steatohepatitis and fibrosis but is associated with weight loss, which is atypical of human NASH.

    • Western Diet (WD): High in fat and sucrose/fructose, closely mimics the human diet and induces a NASH phenotype with obesity and metabolic syndrome.

  • Genetic Models: These models involve genetic modifications that predispose the animals to NASH. Examples include ob/ob mice (leptin deficient) and db/db mice (leptin receptor deficient).

Experimental Protocol: In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

This protocol describes a typical in vivo study to evaluate the efficacy of a therapeutic agent in a diet-induced mouse model of NASH.

1. Animal Model Induction:

  • Male C57BL/6J mice, 6-8 weeks old, are fed a Western Diet (e.g., high in fat, cholesterol, and fructose) for 16-24 weeks to induce NASH with fibrosis.

2. Dosing Regimen:

  • Mice with established NASH are randomized into vehicle control and treatment groups.
  • The therapeutic agent (e.g., "this compound") is administered daily via oral gavage at various doses (e.g., 1, 3, 10 mg/kg) for 8-12 weeks.

3. In-Life Monitoring:

  • Body weight and food intake are monitored weekly.
  • Periodic blood collection for metabolic parameter assessment (glucose, insulin, lipids).

4. Terminal Procedures and Sample Collection:

  • At the end of the treatment period, mice are euthanized.
  • Blood is collected for serum biomarker analysis (ALT, AST, etc.).
  • The liver is excised, weighed, and sections are preserved for histology and gene expression analysis.

Data Presentation: Summary of Expected In Vivo Quantitative Data

The following table summarizes the expected quantitative outcomes from an in vivo efficacy study.

ParameterVehicle Control"this compound" (Low Dose)"this compound" (High Dose)
Body Weight (g) 35 ± 333 ± 430 ± 3
Liver Weight (g) 2.5 ± 0.42.1 ± 0.31.8 ± 0.2
Serum ALT (U/L) 150 ± 30110 ± 2580 ± 20**
Serum AST (U/L) 200 ± 40150 ± 30110 ± 25
NAFLD Activity Score (NAS) 6.5 ± 1.04.5 ± 1.23.0 ± 1.0
Fibrosis Stage (0-4) 2.5 ± 0.51.8 ± 0.61.2 ± 0.5
Liver Triglycerides (mg/g) 100 ± 2070 ± 1550 ± 10
Hepatic Collagen (μg/g) ***50 ± 1035 ± 825 ± 5**
p < 0.05, p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
*NAFLD Activity Score (NAS) is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2).[3]
Fibrosis is staged based on the NASH Clinical Research Network (CRN) system.[3]
****Measured by hydroxyproline assay.

In Vitro Application in Cellular Models of NASH

In vitro studies are crucial for elucidating the mechanism of action of a novel therapeutic.

Cellular Models of NASH
  • Primary Hepatocytes: Cultured with fatty acids (e.g., oleate, palmitate) to induce lipid accumulation (steatosis).

  • Hepatic Stellate Cells (HSCs): Primary or immortalized HSCs (e.g., LX-2) are used to study fibrosis. Activation can be induced by TGF-β.

  • Kupffer Cells/Macrophages: Primary Kupffer cells or macrophage cell lines (e.g., RAW 264.7) are used to study inflammation. Activation can be induced by LPS.

Experimental Protocol: In Vitro Anti-Fibrotic Activity in Activated Hepatic Stellate Cells

This protocol details an in vitro assay to assess the anti-fibrotic potential of a therapeutic agent.

1. Cell Culture and Activation:

  • Human hepatic stellate cells (LX-2) are cultured in DMEM supplemented with 10% FBS.
  • To induce activation and fibrogenesis, cells are treated with TGF-β1 (5 ng/mL) for 24-48 hours.

2. Treatment:

  • Cells are co-treated with TGF-β1 and varying concentrations of the therapeutic agent (e.g., "this compound") for 24-48 hours.

3. Endpoint Analysis:

  • Gene Expression: RNA is isolated, and qRT-PCR is performed to measure the expression of pro-fibrotic genes (e.g., ACTA2 (α-SMA), COL1A1, TIMP1).
  • Protein Expression: Western blotting is performed to assess the protein levels of α-SMA and Collagen I.
  • Extracellular Matrix Deposition: Sirius Red staining is used to visualize and quantify collagen deposition.

Data Presentation: Summary of Expected In Vitro Quantitative Data

The following table summarizes the expected quantitative outcomes from an in vitro anti-fibrotic assay.

ParameterControlTGF-β1TGF-β1 + "this compound" (Low Conc.)TGF-β1 + "this compound" (High Conc.)
ACTA2 mRNA (fold change) 1.08.0 ± 1.55.0 ± 1.22.5 ± 0.8**
COL1A1 mRNA (fold change) 1.010.0 ± 2.06.0 ± 1.53.0 ± 1.0
α-SMA Protein (relative units) 1.06.5 ± 1.24.0 ± 1.0*2.0 ± 0.5
Collagen I Protein (relative units) 1.07.0 ± 1.54.5 ± 1.22.5 ± 0.8**
p < 0.05, **p < 0.01 vs. TGF-β1 alone. Data are presented as mean ± SD.

Visualizations

Signaling Pathway

NASH_Pathogenesis Metabolic_Stress Metabolic Stress (Insulin Resistance, Lipotoxicity) Hepatocyte_Injury Hepatocyte Injury & Stress Metabolic_Stress->Hepatocyte_Injury Inflammation Inflammation Hepatocyte_Injury->Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation Hepatocyte_Injury->HSC_Activation Release of fibrogenic mediators Inflammation->HSC_Activation Fibrosis Fibrosis HSC_Activation->Fibrosis BMS_814580 This compound BMS_814580->Hepatocyte_Injury BMS_814580->Inflammation BMS_814580->HSC_Activation

Caption: Hypothetical mechanism of action of this compound in NASH pathogenesis.

Experimental Workflow

Preclinical_NASH_Workflow Model_Induction NASH Model Induction (e.g., Western Diet for 16-24 weeks) Randomization Randomization & Grouping Model_Induction->Randomization Treatment Treatment Period (8-12 weeks) - Vehicle - this compound (multiple doses) Randomization->Treatment In_Life_Measurements In-Life Measurements (Body Weight, Food Intake, Blood Glucose) Treatment->In_Life_Measurements Termination Study Termination & Sample Collection Treatment->Termination In_Life_Measurements->Treatment Histology Histopathology (H&E, Sirius Red) Termination->Histology Biomarkers Serum Biomarkers (ALT, AST, Lipids) Termination->Biomarkers Gene_Expression Gene Expression (Fibrosis & Inflammation Markers) Termination->Gene_Expression Analysis Data Analysis Histology->Analysis Biomarkers->Analysis Gene_Expression->Analysis

Caption: A typical experimental workflow for in vivo evaluation of an anti-NASH therapeutic.

References

Troubleshooting & Optimization

BMS-814580 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BMS-814580. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO). For optimal results, ensure the DMSO is of high purity and stored under desiccating conditions to prevent water absorption.

Q2: What are the optimal storage conditions for this compound in solid and solution forms?

A2:

  • Solid Form: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solution: Aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation. When properly stored, DMSO stocks are stable for up to 6 months.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: To improve aqueous solubility, you can try several strategies:

  • Use of a Co-solvent: Including a small percentage of an organic solvent like ethanol or a surfactant such as Tween-80 in your final buffer can help maintain solubility.

  • pH Adjustment: this compound solubility is pH-dependent. It is more soluble in acidic conditions (pH < 5). However, always verify that the pH of your final solution is compatible with your experimental system.

  • Formulation with Cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be moderately photosensitive. Prolonged exposure to direct light can lead to photodegradation, potentially generating inactive or interfering byproducts. It is highly recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

Problem: I observed precipitation after diluting my this compound DMSO stock into an aqueous buffer (e.g., cell culture medium).

  • Possible Cause 1: Exceeded Solubility Limit. The final concentration of this compound in your aqueous medium may be above its solubility limit.

    • Solution: Decrease the final concentration of this compound. Perform a solubility test to determine the practical limit in your specific medium. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects and precipitation.

  • Possible Cause 2: Poor Mixing. Inadequate mixing upon dilution can create localized high concentrations, leading to precipitation before the compound can be fully dispersed.

    • Solution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Pre-warming the aqueous buffer to 37°C may also aid in dissolution.

Below is a workflow to troubleshoot precipitation issues.

G Start Precipitation Observed in Aqueous Medium Check_Conc Is the final concentration too high? Start->Check_Conc Check_DMSO Is the final DMSO percentage >0.5%? Check_Conc->Check_DMSO No Sol_Lower_Conc Action: Lower the final concentration. Check_Conc->Sol_Lower_Conc Yes Check_Mixing Was the dilution performed with vigorous mixing? Check_DMSO->Check_Mixing No Sol_Lower_DMSO Action: Reduce final DMSO concentration. Check_DMSO->Sol_Lower_DMSO Yes Check_pH Is the buffer pH > 7? Check_Mixing->Check_pH Yes Sol_Improve_Mixing Action: Add stock dropwise while vortexing. Check_Mixing->Sol_Improve_Mixing No Sol_Adjust_pH Action: Consider using a more acidic buffer if compatible with the assay. Check_pH->Sol_Adjust_pH Yes End Solution Stable Check_pH->End No Sol_Lower_Conc->End Sol_Lower_DMSO->End Sol_Improve_Mixing->End Sol_Adjust_pH->End

Caption: Troubleshooting workflow for this compound precipitation.

Problem: My experimental results are inconsistent across different days.

  • Possible Cause: Stock Solution Degradation. Repeated freeze-thaw cycles or improper long-term storage of the DMSO stock may have caused the compound to degrade.

    • Solution: Prepare fresh aliquots of the stock solution from solid material and store them at -80°C. Avoid using a stock solution that has been thawed more than once. Perform an HPLC analysis to check the purity of your stock solution against a new standard.

  • Possible Cause: pH Shift in Buffer. The stability of this compound is pH-dependent. A change in the buffer's pH could accelerate degradation.

    • Solution: Always prepare fresh buffers for your experiments and verify the pH before use. Refer to the stability data provided in Table 2.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (Approximate)Notes
DMSO> 150 mMRecommended for stock solutions.
Ethanol25 mMCan be used as a co-solvent.
Methanol10 mMLower solubility than ethanol.
PBS (pH 7.4)< 1 µMVery poor aqueous solubility.
PBS (pH 5.0)15 µMIncreased solubility in acidic conditions.
Cell Culture Medium + 10% FBS2-5 µMProtein binding improves apparent solubility.

Table 2: Stability Profile of this compound in Solution (10 µM)

ConditionIncubation TimeRemaining Compound (%)Notes
PBS (pH 5.0) at 37°C24 hours98%Relatively stable in acidic buffer.
PBS (pH 7.4) at 37°C24 hours85%Moderate degradation at physiological pH.
PBS (pH 9.0) at 37°C24 hours60%Rapid degradation in basic conditions.
DMSO at RT48 hours99%Stable in DMSO at room temperature.
Aqueous Buffer, Direct Light8 hours75%Demonstrates photosensitivity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 2-3 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes and store immediately at -80°C.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for assessing the stability of this compound under various stress conditions.

G cluster_conditions Stress Conditions (Incubate for 24h) Prep Prepare 1 mg/mL this compound Solution in Acetonitrile:Water (1:1) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidative (3% H2O2, RT) Prep->Oxid Light Photolytic (Direct Light, RT) Prep->Light Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxid->Analyze Light->Analyze Neutralize->Analyze Report Report % Degradation and Identify Major Degradants Analyze->Report

Caption: Workflow for a forced degradation study of this compound.

  • Stock Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions: Aliquot the solution and subject it to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% hydrogen peroxide and keep at room temperature.

    • Photolytic: Expose to direct, broad-spectrum light at room temperature.

    • Control: Keep an aliquot protected from light at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV or Mass Spectrometry (MS) detection.

  • Data Interpretation: Calculate the percentage of remaining this compound and identify any major degradation products by comparing them to the control sample.

Technical Support Center: Overcoming Poor Bioavailability of BMS-XXXXXX

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor in vivo bioavailability with the investigational compound BMS-XXXXXX. The information provided is based on established strategies for enhancing the oral bioavailability of poorly soluble drugs.

Troubleshooting Guide

Issue: Low and Variable Plasma Concentrations of BMS-XXXXXX in Preclinical Species

Researchers often face challenges with low and inconsistent plasma levels of investigational drugs, hindering accurate assessment of pharmacodynamics and toxicology.[1] This guide offers a systematic approach to troubleshooting and overcoming these issues.

Initial Assessment Workflow

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vivo Evaluation A Low/Variable Plasma Concentrations Observed B Characterize Physicochemical Properties (Solubility, Permeability, pKa, LogP) A->B C Determine Biopharmaceutical Classification System (BCS) Class B->C D BCS Class II or IV Identified (Low Solubility is a Key Limiting Factor) C->D E Evaluate Formulation Strategies D->E F Particle Size Reduction E->F G Amorphous Solid Dispersions E->G H Lipid-Based Formulations E->H I Complexation E->I J Select Lead Formulation(s) for In Vivo Study F->J G->J H->J I->J K Conduct Pharmacokinetic (PK) Study in Animal Model J->K L Analyze Plasma Concentrations K->L M Improved Bioavailability? L->M M->E No N Proceed with Further Development M->N Yes cluster_0 Lumen of Gastrointestinal Tract cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A Oral Dosage Form (e.g., Tablet, Capsule) B Disintegration & Dissolution A->B C Drug in Solution B->C J Low Solubility B->J Barrier D Absorption (Passive Diffusion, Active Transport) C->D E Enterocyte D->E K Low Permeability D->K Barrier F Portal Vein E->F G Liver (First-Pass Metabolism) F->G H Systemic Bloodstream G->H L High First-Pass Metabolism G->L Barrier I Poor Bioavailability J->I K->I L->I

References

Potential off-target effects of BMS-814580

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMS-986458 in experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-986458?

Q2: How selective is BMS-986458 for BCL6?

A2: BMS-986458 has demonstrated high selectivity for BCL6 degradation. Studies have shown that it mediates rapid and deep degradation of BCL6 with selectivity over known cereblon neosubstrates such as Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, and SALL4.[5][6] This high selectivity is a key feature of the molecule, minimizing the potential for off-target effects.[5]

Q3: Are there any known off-target effects of BMS-986458?

A3: Based on available preclinical data, BMS-986458 is highly selective for BCL6. It does not significantly degrade other known cereblon neosubstrates at concentrations effective for BCL6 degradation.[5][6] While comprehensive proteome-wide off-target screening data is not publicly available, the existing selectivity profiling suggests a low likelihood of significant off-target protein degradation.

Q4: What are the expected downstream effects of BCL6 degradation by BMS-986458?

A4: Degradation of BCL6 by BMS-986458 leads to the de-repression of BCL6 target genes. This results in the modulation of pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[7] A notable downstream effect is the upregulation of CD20 expression on the surface of B-cell lymphoma cells, which can enhance the efficacy of anti-CD20 therapies.[7][8]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with BMS-986458.

  • Question: I am observing a phenotype in my experiments that is not consistent with the known functions of BCL6. Could this be an off-target effect of BMS-986458?

  • Answer: While BMS-986458 is highly selective, it is crucial to systematically troubleshoot unexpected results. Here is a suggested workflow:

    • Confirm BCL6 Degradation: The first step is to verify that BMS-986458 is effectively degrading BCL6 in your experimental system. This can be done by Western blot analysis of BCL6 protein levels after treatment.

    • Assess Known Off-Targets: As a control, you can also assess the protein levels of known cereblon neosubstrates that are not targeted by BMS-986458, such as Ikaros and Aiolos. No change in their levels would further support the selectivity of BMS-986458 in your system.

    • Titrate the Compound: Use the lowest effective concentration of BMS-986458 that achieves maximal BCL6 degradation to minimize the potential for any concentration-dependent off-target effects.

    • Consider Experimental Variables: Evaluate other potential sources of variability in your experiment, such as cell line integrity, passage number, reagent quality, and consistency of treatment conditions.

    • Orthogonal Controls: If possible, use an alternative method to inhibit BCL6 function (e.g., siRNA/shRNA) to see if it recapitulates the observed phenotype. If the phenotype is consistent with another BCL6 inhibitor but not with genetic knockdown, it could suggest an off-target effect of the chemical matter, though this is unlikely for BMS-986458 given its high selectivity.

Issue 2: Lack of a significant cellular response despite confirming BCL6 degradation.

  • Question: I have confirmed that BMS-986458 is degrading BCL6 in my cells, but I am not observing the expected anti-proliferative or apoptotic effects. Why might this be?

  • Answer: The cellular consequence of BCL6 degradation can be context-dependent. Here are a few factors to consider:

    • Cell Line Dependency: The reliance of a cell line on BCL6 for survival and proliferation can vary. Some B-cell lymphoma cell lines may have alternative survival pathways that are not dependent on BCL6.

    • Compensatory Mechanisms: Cells may adapt to the loss of BCL6 by upregulating other survival pathways. A transcriptomic or proteomic analysis might reveal such compensatory changes.

    • Experimental Timeframe: The phenotypic effects of BCL6 degradation may take time to manifest. Consider extending the duration of your experiment.

    • Assay Sensitivity: Ensure that the assay you are using to measure the cellular response (e.g., proliferation, apoptosis) is sensitive enough to detect changes in your specific cell line.

Data Presentation

Table 1: Selectivity Profile of BMS-986458

This table summarizes the degradation potency of BMS-986458 against its intended target, BCL6, and its lack of activity against other known cereblon neosubstrates.

Protein TargetEC50 (Degradation)Comment
BCL60.2 nM (OCI-LY-1 cells)Potent and specific degradation of the intended target.[9]
BCL62 nM (SU-DHL-4 cells)Potent and specific degradation of the intended target.[9]
Aiolos (IKZF3)>10 µMNo significant degradation observed.[9]
Ikaros (IKZF1)>10 µMNo significant degradation observed.[9]
CK1α>10 µMNo significant degradation observed.[9]
GSPT1Not specifiedMinimal to no degradation reported.[5][6]
SALL4>10 µMNo significant degradation observed.[9]

Experimental Protocols

Protocol 1: Western Blot Analysis of BCL6, Ikaros, and Aiolos Degradation

This protocol describes how to assess the degradation of BCL6 and the lack of degradation of the off-target neosubstrates Ikaros and Aiolos in cultured cells following treatment with BMS-986458.

Materials:

  • BMS-986458

  • Cell line of interest (e.g., OCI-LY-1, SU-DHL-4)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCL6, anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere (for adherent cells) or stabilize in suspension for 24 hours.

    • Treat cells with a range of BMS-986458 concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCL6, Ikaros, Aiolos, and a loading control overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.

Mandatory Visualization

Caption: On-target mechanism of BMS-986458 leading to BCL6 degradation.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Confirm_Degradation Step 1: Confirm BCL6 Degradation (e.g., Western Blot) Start->Confirm_Degradation Degradation_Observed Is BCL6 Degraded? Confirm_Degradation->Degradation_Observed Check_Off_Targets Step 2: Assess Known Off-Targets (e.g., Ikaros, Aiolos) Degradation_Observed->Check_Off_Targets Yes Troubleshoot_Degradation Troubleshoot Degradation Protocol (Compound stability, cell permeability, etc.) Degradation_Observed->Troubleshoot_Degradation No Off_Targets_Stable Are Off-Targets Stable? Check_Off_Targets->Off_Targets_Stable Review_Experiment Step 3: Review Experimental Parameters & Controls Off_Targets_Stable->Review_Experiment Yes Potential_Off_Target Consider Potential for Novel Off-Target Effect (Unlikely) Off_Targets_Stable->Potential_Off_Target No On_Target_Effect Phenotype is Likely On-Target Review_Experiment->On_Target_Effect

References

Technical Support Center: Optimizing In Vivo Experiments for BMS Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "BMS-814580" did not yield any specific public information. This suggests the compound name may be confidential, discontinued, or a typographical error. The following guide has been constructed using publicly available data for a different Bristol Myers Squibb compound, BMS-986458 , to serve as a comprehensive example of the requested technical support resource. Researchers should always refer to specific internal documentation for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-986458?

A1: BMS-986458 is a first-in-class, highly selective, and potent BCL6 Ligand Directed Degrader (LDD).[1] In vitro, it rapidly degrades the BCL6 protein, leading to broad anti-tumor effects in BCL6-expressing NHL cell lines.[1] This degradation modulates a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[1] A key novel finding is that BCL6 degradation by BMS-986458 leads to the upregulation of CD20, a crucial therapeutic target on the surface of B-cells.[1]

Q2: What are the general pharmacokinetic properties of similar BMS small molecule inhibitors?

A2: While specific data for BMS-986458 is limited in the public domain, we can look at other oral small molecules from Bristol Myers Squibb for general characteristics. For instance, BMS-986142, an oral reversible BTK inhibitor, is rapidly absorbed with peak concentrations occurring within 2 hours and has a mean half-life of 7 to 11 hours, supporting once-daily dosing.[2][3] Another compound, BMS-310705, showed high systemic clearance in mice, rats, and dogs.[4] It's important to note that pharmacokinetic profiles are highly compound-specific.

Q3: Have any toxicology studies been conducted for similar compounds?

A3: For BMS-986458, non-clinical safety evaluations have shown it to be well-tolerated in vivo following 28-day dog toxicity studies, with no significant impact on normal bone marrow populations in vitro.[1] For other BMS compounds like BMS-932481, unexpected drug-induced liver injury (DILI) was observed in a multiple ascending dose study.[5] This highlights the importance of careful toxicological assessment for each new molecule. Bristol Myers Squibb employs a discovery toxicology process that examines the target's role in healthy tissue to predict potential toxicities.[6]

Troubleshooting Guide

Issue: Suboptimal tumor regression observed in xenograft models.

Possible Cause 1: Inadequate Dosing Regimen

  • Solution: Preclinical studies with BMS-986458 in human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL) utilized once-daily oral dosing. This regimen resulted in deep and sustained degradation of BCL6, leading to tumor regression and significant survival benefits.[1] Ensure your dosing frequency is aligned with the compound's pharmacokinetic and pharmacodynamic profile.

Possible Cause 2: Insufficient Target Engagement

  • Solution: The anti-tumor effect of BMS-986458 is dependent on the degradation of BCL6.[1] It is crucial to perform pharmacodynamic studies to confirm target degradation in your model system. This can be achieved through methods like Western blotting or immunohistochemistry on tumor samples.

Possible Cause 3: Model Resistance

  • Solution: While BMS-986458 showed broad anti-tumor effects in 80% of BCL6 expressing NHL cell lines, inherent resistance can occur.[1] Consider evaluating the expression levels of BCL6 and other relevant biomarkers in your specific cell line or PDX model.

Issue: Lack of synergy in combination studies with anti-CD20 agents.

Possible Cause 1: Insufficient CD20 Upregulation

  • Solution: BMS-986458 has been shown to enhance CD20 transcription and surface expression by up to 20-fold within 72 hours in multiple DLBCL cell line models.[1] The timing of the anti-CD20 agent administration relative to BMS-986458 treatment is critical. An experimental workflow should be designed to allow for maximal CD20 expression before the introduction of the anti-CD20 antibody.

Possible Cause 2: Inappropriate anti-CD20 Agent

  • Solution: The synergy between BMS-986458 and anti-CD20 agents is mediated by both cell-intrinsic and antibody-dependent cell-mediated cytotoxicity (ADCC) mechanisms.[1] Ensure the anti-CD20 antibody used has a functional Fc region capable of inducing ADCC.

Data Summary

Table 1: Preclinical In Vivo Efficacy of BMS-986458

Model TypeDosing ScheduleOutcomeCitation
CDX (DLBCL)Once daily, oralTumor regression[1]
PDX (R/R DLBCL)Once daily, oralSignificant survival benefit[1]
CDX (Combination)BMS-986458 + anti-CD20Tumor regression, >70% tumor-free animals[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a DLBCL Xenograft Model

  • Cell Culture: Culture a BCL6-expressing DLBCL cell line (e.g., OCI-Ly1) under standard conditions.

  • Animal Implantation: Subcutaneously implant 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

  • Dosing: Administer BMS-986458 orally once daily at the desired dose level.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of BCL6 degradation (e.g., by Western blot).

Visualizations

G cluster_0 BMS-986458 Signaling Pathway BMS986458 BMS-986458 BCL6 BCL6 Protein BMS986458->BCL6 Binds to Proteasome Proteasomal Degradation BCL6->Proteasome Targeted for CD20_exp Increased CD20 Expression BCL6->CD20_exp Represses CellCycle Cell Cycle Arrest Proteasome->CellCycle Apoptosis Apoptosis Proteasome->Apoptosis

Caption: Mechanism of action for BMS-986458 leading to tumor suppression.

G cluster_1 In Vivo Combination Therapy Workflow start Start implant Implant DLBCL Cells start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice tumor_growth->randomize bms_treat Treat with BMS-986458 (e.g., 72 hours) randomize->bms_treat anti_cd20_treat Administer anti-CD20 Antibody bms_treat->anti_cd20_treat monitor Monitor Tumor Regression and Survival anti_cd20_treat->monitor end End monitor->end

Caption: Experimental workflow for combination therapy studies.

G cluster_2 Troubleshooting In Vivo Efficacy start Suboptimal Tumor Regression? check_dose Verify Dosing Regimen (Frequency & Amount) start->check_dose Yes check_pd Confirm Target Engagement (BCL6 Degradation) check_dose->check_pd Dose OK solution_dose Optimize Dose and Schedule check_dose->solution_dose Dose Not OK check_model Assess Model Resistance (BCL6 Expression) check_pd->check_model PD Confirmed solution_pd Adjust Dosing to Maximize Target Degradation check_pd->solution_pd PD Not Confirmed solution_model Select a More Sensitive Model check_model->solution_model Model Resistant

Caption: Decision tree for troubleshooting suboptimal in vivo results.

References

Troubleshooting inconsistent results in BMS-814580 assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BMS-814580 Assays

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Compound Profile: this compound (Hypothetical)

For the purposes of this guide, this compound is defined as a potent, ATP-competitive inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway. Inconsistencies in experimental results can arise from various factors related to assay conditions, reagent handling, and cellular context. This guide is designed to help you identify and resolve these issues.

Signaling Pathway and Mechanism of Action

This compound targets the MEK1/2 kinases, preventing the phosphorylation and subsequent activation of ERK1/2. This inhibition blocks downstream signaling, which can impact cellular processes such as proliferation, differentiation, and survival. Understanding this pathway is crucial for designing experiments and interpreting results.

MEK_Inhibition_Pathway Ligand Growth Factor Receptor RTK Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription activates Response Cell Proliferation, Survival Transcription->Response Inhibitor This compound Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during cell-based and biochemical assays with this compound.

Section 1: Cell-Based Proliferation/Viability Assays (e.g., CellTiter-Glo®)

Q1: Why is there high variability between my replicate wells?

A1: High variability in luminescence or fluorescence-based assays can obscure real effects. Common causes and solutions are listed below.

Potential CauseRecommended Solution
Pipetting Inaccuracy Use calibrated single and multichannel pipettes. Prepare a master mix of reagents to add to all wells to minimize well-to-well differences.[1][2]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups. Avoid letting cells settle in the reservoir.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.
Reagent Quality Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles.[1] For luminescence assays, allow reagents to equilibrate to room temperature before use.[3]
Cell Detachment Aggressive washing or media changes can cause cells to detach, leading to lower signals.[4] Consider using a plate centrifuge to remove media or be gentle during aspiration.[4]

Q2: My IC50 value for this compound shifts between experiments. What's wrong?

A2: IC50 values can be influenced by several experimental parameters, leading to poor reproducibility.[5][6][7]

Potential CauseRecommended Solution
Cell Passage Number & Health Use cells within a consistent, low passage number range. High-passage cells can exhibit altered signaling and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Assay Incubation Time The duration of drug exposure significantly impacts the IC50 value.[6] Standardize the incubation time across all experiments (e.g., 72 hours) and report it with your results.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Use a consistent lot and percentage of FBS for all assays.
ATP Concentration (Biochemical) In kinase assays, the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[8][9] Use an ATP concentration close to the Km of the kinase for reproducible results.[10]
Data Analysis Method Different curve-fitting models can yield different IC50 values.[7] Use a consistent non-linear regression model (e.g., four-parameter variable slope) for analysis.

Q3: I am not observing a dose-response effect.

A3: A flat response curve suggests the compound is inactive under the assay conditions, the concentration range is incorrect, or the assay has failed.

Potential CauseRecommended Solution
Incorrect Concentration Range Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM).
Compound Instability/Precipitation Visually inspect the highest concentration wells for compound precipitation. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media.
Resistant Cell Line The chosen cell line may have mutations downstream of MEK (e.g., in ERK) or utilize bypass signaling pathways, rendering it insensitive to MEK inhibition. Confirm the cell line's dependency on the MAPK pathway.
Assay Signal Out of Range In luminescence or fluorescence assays, the signal may be saturated (too high) or below the detection limit (too low).[2][11] Dilute the cell lysate or adjust the number of cells seeded.[11]
Section 2: Western Blotting for Target Modulation

Q1: I can't detect a decrease in phospho-ERK (p-ERK) after treatment.

A1: Verifying target engagement by observing changes in downstream protein phosphorylation is a critical step.

Potential CauseRecommended Solution
Suboptimal Time Point Inhibition of MEK can lead to a rapid dephosphorylation of ERK. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hr, 24 hr) to find the optimal time point for observing maximal p-ERK reduction.
Phosphatase Activity Endogenous phosphatases can dephosphorylate proteins during sample preparation.[12][13] Always work on ice and add phosphatase and protease inhibitors to your lysis buffer.[12][13][14][15]
Poor Antibody Quality Use a phospho-specific antibody validated for Western blotting. Run positive and negative controls (e.g., stimulated vs. unstimulated cells) to confirm antibody performance.
Blocking Buffer Interference For some phospho-antibodies, milk can cause high background because it contains the phosphoprotein casein.[12][15] Use bovine serum albumin (BSA) or a commercial protein-free blocking buffer instead.[12]
Incorrect Buffer System Avoid using phosphate-buffered saline (PBS) in washing steps, as the phosphate can compete with the antibody for binding sites.[14][16] Use Tris-buffered saline (TBS) instead.[16]

Q2: My loading controls (e.g., GAPDH, β-actin) are inconsistent.

A2: Reliable quantification requires consistent loading controls. If housekeeping proteins are variable, consider total protein normalization as an alternative. Always probe for the total form of the protein of interest (e.g., total ERK) to ensure that changes in the phospho-signal are not due to changes in total protein levels.[12][14]

Experimental Protocols & Workflows

Protocol 1: Cell Viability IC50 Determination using CellTiter-Glo®

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and calculate the required volume for a density of 2,000-5,000 cells/well.

    • Seed cells in 90 µL of media into a 96-well white, clear-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in DMSO.

    • Further dilute the compound in cell culture media to a 10X concentration.

    • Add 10 µL of the 10X compound solution to the appropriate wells. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate for 72 hours.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized response vs. log[concentration] and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50.

Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compound Dilutions & Vehicle Controls Incubate1->Treat Incubate2 Incubate 72h (Treatment) Treat->Incubate2 Equilibrate Equilibrate Plate to Room Temp Incubate2->Equilibrate AddLysis Add CellTiter-Glo® Reagent Equilibrate->AddLysis Read Read Luminescence AddLysis->Read Analyze Normalize Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for a cell viability assay.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing inconsistent IC50 results.

Troubleshooting_Tree Start Inconsistent IC50 Results VarType What is the nature of the inconsistency? Start->VarType HighCV High CV% in Replicates VarType->HighCV High CV% DriftIC50 IC50 Drifts Between Experiments VarType->DriftIC50 Drifting IC50 NoCurve No Dose-Response Curve VarType->NoCurve No Curve CheckPipetting Verify Pipette Calibration & Technique HighCV->CheckPipetting Potential Cause CheckSeeding Review Cell Seeding Protocol (Homogenous Suspension) HighCV->CheckSeeding Potential Cause CheckEdge Assess for Edge Effects (Use PBS in outer wells) HighCV->CheckEdge Potential Cause CheckCells Standardize Cell Passage # & Seeding Density DriftIC50->CheckCells Potential Cause CheckReagents Use Consistent Serum Lot & Compound Stock DriftIC50->CheckReagents Potential Cause CheckTime Standardize Drug Incubation Time DriftIC50->CheckTime Potential Cause CheckConc Test Wider Concentration Range NoCurve->CheckConc Potential Cause CheckCompound Check Compound Solubility & Stability NoCurve->CheckCompound Potential Cause CheckCellLine Confirm Cell Line is Sensitive to MEK Inhibition NoCurve->CheckCellLine Potential Cause

Caption: Decision tree for troubleshooting IC50 variability.

References

How to minimize BMS-814580 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of BMS-814580 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key features?

A1: The IUPAC name for this compound is 6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Its chemical formula is C24H19ClF2N2O4S.[1][2] Key structural features include a thieno[3,2-d]pyrimidin-4(3H)-one core, a substituted phenyl ring with a chlorine atom, an ether linkage, and a difluoro-hydroxycyclobutyl group. Understanding these functional groups is crucial for predicting potential degradation pathways.

Q2: What are the known stability data for this compound?

A2: Specific chemical stability data for this compound in solution under various conditions (e.g., pH, light, temperature) is not extensively available in the public domain. However, one study has reported its stability in liver microsomes. After 10 minutes at a concentration of 3.0 μM, 90% of the compound remained in human liver microsomes, 95% in rat liver microsomes, and 100% in mouse liver microsomes.[3] This suggests a degree of metabolic stability but does not inform on its chemical stability in solution.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on its chemical structure, several potential degradation pathways can be hypothesized:

  • Hydrolysis: The thieno[3,2-d]pyrimidin-4(3H)-one core, which contains an amide-like linkage, could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiophene ring and the methoxy groups on the phenyl ring could be susceptible to oxidation.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photodegradation.

  • Ether Bond Cleavage: The ether linkage, while generally stable, could be cleaved under harsh acidic conditions.

Troubleshooting Guide: Minimizing this compound Degradation

This guide provides practical steps to minimize the degradation of this compound in solution during your experiments.

Issue 1: Compound precipitation or loss of activity over time.
  • Possible Cause: Poor solubility or degradation of the compound.

  • Troubleshooting Steps:

    • Optimize Solvent Selection:

      • For initial stock solutions, use a high-purity, anhydrous solvent such as DMSO or ethanol.

      • For aqueous working solutions, prepare them fresh before each experiment.

      • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use volumes.

    • Control pH:

      • Maintain the pH of aqueous solutions within a neutral range (pH 6-8), unless the experimental protocol requires otherwise.

      • Use buffers that are known to be non-reactive, such as phosphate or citrate buffers, at an appropriate concentration (e.g., 10-50 mM).

    • Storage Conditions:

      • Store stock solutions at -20°C or -80°C.[1]

      • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Issue 2: Inconsistent results between experiments.
  • Possible Cause: Inconsistent concentration of the active compound due to degradation.

  • Troubleshooting Steps:

    • Establish a Stability-Indicating Method:

      • Develop a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity and concentration of this compound over time.[4][5]

      • This method should be able to separate the parent compound from any potential degradants.

    • Conduct a Forced Degradation Study:

      • To identify potential degradants and validate your analytical method, perform a forced degradation study.[6][7][8] This involves exposing the compound to stress conditions such as:

        • Acidic and Basic Conditions: e.g., 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperatures.

        • Oxidative Conditions: e.g., 3% hydrogen peroxide at room temperature.

        • Thermal Stress: e.g., heating the solid compound or a solution at various temperatures.

        • Photostability: Exposing the solution to UV and visible light.

    • Regularly Check Purity:

      • Periodically analyze the purity of your stock and working solutions using the validated stability-indicating method.

Quantitative Data Summary

As specific quantitative stability data for this compound is limited, the following table provides a general framework for a stability assessment study.

ParameterConditionTime PointsAnalytical MethodAcceptance Criteria
pH Stability pH 3, 5, 7, 90, 2, 4, 8, 24 hoursHPLC-UV< 5% degradation
Temperature Stability 4°C, 25°C, 40°C0, 1, 3, 7 daysHPLC-UV< 5% degradation
Photostability UV light, Visible light0, 1, 2, 4 hoursHPLC-UV< 10% degradation
Freeze-Thaw Stability 3 cycles (-20°C to RT)After each cycleHPLC-UV< 2% degradation per cycle

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study
  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 1:1).

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 N HCl. Keep at room temperature and 60°C.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 N NaOH. Keep at room temperature and 60°C.

  • Oxidation: Mix equal volumes of the drug solution and 3% H2O2. Keep at room temperature.

  • Thermal Degradation: Heat the drug solution at 60°C.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

cluster_factors Factors Influencing this compound Stability in Solution cluster_degradation Potential Degradation Pathways cluster_mitigation Mitigation Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Storage Controlled Storage Temperature->Storage Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Solvent Solvent System SolventChoice Proper Solvent Selection Solvent->SolventChoice Oxygen Oxygen Oxygen->Oxidation Buffer Use Appropriate Buffer Hydrolysis->Buffer Inert Inert Atmosphere Oxidation->Inert Protection Light Protection Photodegradation->Protection

Caption: Factors influencing this compound stability and mitigation strategies.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Analyze Data: - Purity - Degradant Profile Analyze->Data Conclusion Determine Optimal Storage and Handling Conditions Data->Conclusion

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Interpreting Unexpected Phenotypes in BMS-814580 Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BMS-814580" does not appear in publicly available scientific literature or clinical trial databases. This document is based on information available for the structurally related and well-documented Bristol Myers Squibb compound, BMS-986158 (ezobresib) , a potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitor. It is assumed that the query regarding "this compound" pertains to a compound with a similar mechanism of action.

Introduction for Researchers

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BET inhibitors like BMS-986158 (ezobresib) in preclinical animal models. While these compounds show promise in various therapeutic areas, their potent epigenetic modulatory activity can lead to unexpected phenotypes. This resource provides troubleshooting guidance and answers to frequently asked questions to help interpret these findings within a mechanistic framework.

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses potential unexpected observations in animals treated with BMS-986158 (ezobresib) or similar BET inhibitors.

Q1: We are observing a significant drop in platelet counts (thrombocytopenia) in our treated animals. Is this a known effect?

A1: Yes, thrombocytopenia is a known and frequently reported treatment-related adverse event for BET inhibitors, including BMS-986158.[1] This is considered an on-target effect of the drug.

Mechanistic Rationale: BET proteins, particularly BRD4, are crucial regulators of gene expression. Inhibition of these proteins can downregulate key transcription factors necessary for megakaryopoiesis (platelet production). Specifically, BET inhibitors have been shown to suppress the expression of GATA1, NFE2, and PF4, which are essential for the development and maturation of megakaryocytes, the precursor cells to platelets.

Recommended Actions:

  • Confirm the finding: Repeat complete blood counts (CBCs) on treated and control animals to verify the platelet drop.

  • Dose-response assessment: Determine if the severity of thrombocytopenia is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.

  • Time-course analysis: Monitor platelet counts at multiple time points during and after treatment to understand the onset, nadir, and potential recovery of the platelet population.

  • Histopathological analysis: Examine bone marrow aspirates to assess megakaryocyte numbers and morphology.

Q2: Our animals are exhibiting gastrointestinal distress, such as diarrhea. What could be the cause?

A2: Diarrhea is another common treatment-related adverse event observed in clinical trials of BMS-986158.[1]

Mechanistic Rationale: The gastrointestinal tract is a site of rapid cell turnover. BET inhibitors can disrupt the finely tuned gene expression programs that govern the proliferation and differentiation of intestinal epithelial cells, potentially leading to mucosal damage and subsequent diarrhea.

Recommended Actions:

  • Supportive care: Ensure animals have adequate hydration and nutritional support.

  • Dose evaluation: Assess if the gastrointestinal toxicity is dose-limiting in your study.

  • Gross and histopathological examination: At necropsy, carefully examine the entire gastrointestinal tract for signs of inflammation, ulceration, or changes in villus architecture.

Q3: We are seeing reduced tumor growth as expected, but the animals are also losing weight and showing signs of lethargy. How do we differentiate general toxicity from anti-tumor efficacy?

A3: Distinguishing between general toxicity and the systemic effects of a potent anti-cancer agent is a common challenge in preclinical studies.

Recommended Actions:

  • Monitor multiple endpoints: In addition to tumor volume, track body weight, food and water intake, and clinical signs of distress (e.g., ruffled fur, hunched posture).

  • Establish a therapeutic window: Conduct dose-range finding studies to identify a dose that provides anti-tumor activity with a manageable and tolerable side-effect profile.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug exposure levels with both efficacy and toxicity markers to better understand the therapeutic index.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of BMS-986158 (ezobresib)?

BMS-986158 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2] It functions by binding to the acetyl-lysine binding pockets of these proteins, preventing their interaction with acetylated histones. This disrupts chromatin remodeling and leads to the downregulation of key oncogenes, such as c-MYC, thereby inhibiting tumor cell growth.[2][3]

What are the most common adverse events reported for BMS-986158 in preclinical and clinical studies?

The most frequently reported treatment-related adverse events are diarrhea and thrombocytopenia.[1]

Quantitative Data Summary

The following table summarizes the incidence of the most common treatment-related adverse events (TRAEs) from a Phase 1/2a clinical trial of BMS-986158 in patients with advanced solid tumors. While this data is from human trials, it provides valuable insight into the expected toxicities in mammalian systems.

Adverse EventOverall Incidence (All Grades)
Diarrhea43%
Thrombocytopenia39%

Data from NCT02419417 as reported in Cancers (Basel). 2022 Aug 23;14(17):4079.[1]

Experimental Protocols

Protocol: Monitoring Hematological Parameters in Rodent Models

Objective: To assess the impact of a BET inhibitor on peripheral blood cell counts.

Materials:

  • EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials.

  • Automated hematology analyzer calibrated for rodent blood.

  • Anesthetic (e.g., isoflurane) for blood collection.

  • Gauze and pressure application for hemostasis.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week before the start of the study.

  • Baseline Blood Collection: Prior to the first dose, collect a baseline blood sample (e.g., 50-100 µL) from the saphenous or submandibular vein.

  • Drug Administration: Administer the BET inhibitor according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • On-Treatment Blood Collection: Collect blood samples at specified time points during the treatment period (e.g., weekly, or more frequently if rapid changes are expected).

  • Post-Treatment Recovery: If applicable, continue to collect blood samples after the final dose to monitor for recovery of any hematological abnormalities.

  • Sample Analysis: Analyze the blood samples immediately using an automated hematology analyzer to obtain a complete blood count (CBC), including platelet count, red blood cell count, and white blood cell count with differential.

  • Data Analysis: Compare the on-treatment and post-treatment CBC data to the baseline values for each animal and between treatment and vehicle control groups.

Visualizations

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones on Chromatin BET BET Protein (e.g., BRD4) Histone->BET Binds to TF Transcription Factors BET->TF RNAPII RNA Polymerase II TF->RNAPII Recruits Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPII->Oncogenes Initiates Proliferation Tumor Cell Proliferation Oncogenes->Proliferation Drives BMS_drug BMS-986158 (Ezobresib) BMS_drug->BET Inhibits Binding

Caption: Mechanism of Action of BMS-986158 (Ezobresib).

Troubleshooting_Workflow start Unexpected Phenotype Observed (e.g., Low Platelets) confirm Confirm Finding: Repeat CBCs start->confirm dose_response Assess Dose-Response Relationship confirm->dose_response time_course Conduct Time-Course Analysis dose_response->time_course pathology Perform Histopathology (Bone Marrow) time_course->pathology mechanistic_link Link to Known Mechanism: On-Target Toxicity? pathology->mechanistic_link report Document and Report Findings mechanistic_link->report Yes adjust Adjust Dose/Schedule or Discontinue mechanistic_link->adjust No (Unexpected Off-Target) report->adjust

Caption: Troubleshooting Workflow for Hematological Toxicity.

References

Technical Support Center: BMS-754807 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "BMS-814580" did not yield specific cytotoxicity data. This document focuses on the structurally related and well-characterized compound BMS-754807 , which is a dual inhibitor of IGF-1R/IR. It is presumed that the user may have intended to inquire about this compound.

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the cytotoxicity of BMS-754807 in various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-754807?

A1: BMS-754807 is a reversible, ATP-competitive small molecule inhibitor that dually targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). By inhibiting these receptors, it blocks the activation of downstream signaling pathways, primarily the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1] This inhibition ultimately leads to reduced cell viability and induction of apoptosis in cancer cells, particularly those expressing high levels of IGF-1R.[1][2]

Q2: Which cell lines are sensitive to BMS-754807?

A2: BMS-754807 has demonstrated cytotoxic effects across a range of cancer cell lines. Notably, non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H358, have shown sensitivity.[1] Studies have also indicated that triple-negative breast cancer (TNBC) cell lines are more sensitive to BMS-754807 compared to luminal and HER2-overexpressing breast cancer cell lines.[2]

Q3: What are the common methods to assess BMS-754807 cytotoxicity?

A3: Standard in vitro cytotoxicity assays are suitable for evaluating the effects of BMS-754807. These include metabolic activity assays like the MTT or WST-1 assay to measure cell viability, and apoptosis assays such as the Caspase-Glo 3/7 assay to quantify programmed cell death.[1][3][4][5][6][7][8]

Q4: Can BMS-754807 be used in combination with other chemotherapeutic agents?

A4: Yes, studies have shown that BMS-754807 can enhance the cytotoxic effects of platinum-based chemotherapeutics like carboplatin and cisplatin in a synergistic manner, particularly in A549 lung cancer cells.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assays. - Inconsistent cell seeding density.- Pipetting errors, especially with multichannel pipettes.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Calibrate and practice proper use of pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or unexpected results in positive controls. - Inactive positive control agent.- Incorrect concentration of the positive control.- Cell line has developed resistance.- Use a fresh, validated batch of the positive control.- Verify the concentration and preparation of the control.- Check the passage number of your cells and consider using a fresh vial from a cell bank.
High background in MTT/WST-1 assays. - Contamination of cell culture with bacteria or yeast.- Phenol red in the culture medium can interfere with absorbance readings.- Regularly check cultures for contamination.- Use a culture medium without phenol red for the assay or include a "medium only" background control for subtraction.[5]
Inconsistent results with Caspase-Glo 3/7 assay. - Temperature fluctuations during the assay.- Sub-optimal incubation time.- Allow plates and reagents to equilibrate to room temperature before use and maintain a stable temperature during incubation.[9]- Optimize the incubation time (typically 30 minutes to 3 hours) for your specific cell line and experimental conditions.[10]

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of BMS-754807 on various cancer cell lines.

Cell LineCancer TypeAssayEndpointResult
A549Non-Small Cell Lung CancerWST-1Cell ViabilityConcentration-dependent reduction[2]
NCI-H358Non-Small Cell Lung CancerWST-1Cell ViabilityConcentration-dependent reduction[2]
A549Non-Small Cell Lung CancerImmunofluorescenceApoptosis (Cleaved Caspase 3)Significant increase with 0.5 µM BMS-754807[2]
NCI-H358Non-Small Cell Lung CancerImmunofluorescenceApoptosis (Cleaved Caspase 3)Significant increase with 0.5 µM BMS-754807[2]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[4][5][6][7][8]

Materials:

  • BMS-754807

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO or Solubilization Solution (e.g., SDS-HCl)[7]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BMS-754807 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[4]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[3][9][10]

Materials:

  • BMS-754807

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with BMS-754807 as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[10] Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[9]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cell Culture seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate treat_cells Treat Cells seed_plate->treat_cells prepare_bms Prepare BMS-754807 Dilutions prepare_bms->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) treat_cells->apoptosis_assay read_plate Measure Absorbance/Luminescence viability_assay->read_plate apoptosis_assay->read_plate calc_ic50 Calculate IC50 / % Apoptosis read_plate->calc_ic50 signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival BMS754807 BMS-754807 BMS754807->IGF1R_IR Inhibition

References

Technical Support Center: BMS-814580 Selectivity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of the hypothetical kinase inhibitor, BMS-814580.

Frequently Asked Questions (FAQs)

Q1: We are observing off-target effects with this compound in our cellular assays. What are the initial steps to understand and address this?

A1: Off-target effects are a common challenge in kinase inhibitor development.[1][2][3] A systematic approach is crucial to identify the source and devise a mitigation strategy.

  • Confirm On-Target Potency: First, ensure that the observed phenotype is consistent with the inhibition of the intended target kinase. Run dose-response curves and compare the IC50/EC50 values with the known potency of this compound against the primary target.

  • Comprehensive Target Profiling: To identify potential off-targets, it is essential to profile this compound against a broad panel of kinases. This can be achieved through commercially available services that offer large-scale kinase screening panels.

  • Computational Assessment: In parallel with experimental profiling, computational methods can provide valuable insights into potential off-targets.[4][5][6] Techniques like molecular docking and sequence alignment can predict interactions with other kinases based on structural or sequence similarities in the ATP-binding pocket.

Q2: How can we rationally modify the structure of this compound to improve its selectivity?

A2: Improving selectivity through medicinal chemistry often involves exploiting subtle differences between the primary target and off-target kinases.[7][8][9]

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study is fundamental. Synthesize and test analogs of this compound to understand which parts of the molecule are critical for on-target potency and which contribute to off-target activity.

  • Exploit Unique Binding Pockets: While the ATP-binding site is highly conserved, adjacent regions can vary significantly.[1] Structure-based drug design can help identify unique sub-pockets or allosteric sites in the primary target that are absent in off-targets.[8][9] Modifications to this compound that extend into these unique regions can significantly enhance selectivity.

  • Targeting Inactive Conformations: Many kinases adopt distinct active and inactive conformations. Type II inhibitors, which bind to the inactive "DFG-out" conformation, often exhibit greater selectivity as this conformation is less conserved across the kinome.[1] Investigating if this compound or its analogs can be optimized to favor this binding mode could be a fruitful strategy.

  • Shape and Electrostatic Complementarity: Fine-tuning the shape and electrostatic properties of the inhibitor to perfectly match the target's binding site while creating clashes or unfavorable interactions with off-targets is a powerful strategy.[8][9][10]

Q3: What computational tools can guide our efforts to enhance the selectivity of this compound?

A3: Computational chemistry offers a suite of tools to predict and rationalize kinase inhibitor selectivity, thereby prioritizing synthetic efforts.[4][5][6][11]

  • Molecular Docking and Scoring: Docking studies can predict the binding pose of this compound and its analogs in the ATP-binding site of both the intended target and known off-targets. Scoring functions can then estimate the binding affinity, providing a rank-ordering of potential binders.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand interactions, accounting for protein flexibility and the role of water molecules.[4] This can reveal subtle conformational differences between kinases that can be exploited for selectivity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] A QSAR model built on data from this compound analogs can help predict the selectivity of new, unsynthesized compounds.

Troubleshooting Guides

Problem: this compound shows significant inhibition of a closely related kinase (e.g., a member of the same kinase family).

Possible Cause Suggested Solution Experimental Protocol
High sequence and structural homology in the ATP-binding site.Exploit minor differences in the binding site, such as residue substitutions or differences in flexibility.See Protocol 1: Structure-Based Design for Selectivity Enhancement.
The inhibitor makes interactions with conserved water molecules.Design analogs that displace non-conserved water molecules or form new interactions with non-conserved residues.Utilize computational methods like WaterMap or 3D-RISM to analyze the hydration patterns of the target and off-target kinases.
The inhibitor does not exploit known selectivity hotspots.Introduce chemical moieties that can interact with known selectivity-determining residues (e.g., the "gatekeeper" residue).Analyze the crystal structures of the target and off-target kinases to identify differences in the gatekeeper and surrounding residues.

Problem: this compound is potent in biochemical assays but shows reduced activity and/or increased off-target effects in cellular assays.

Possible Cause Suggested Solution Experimental Protocol
Poor cell permeability or high efflux.Modify the physicochemical properties of this compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.See Protocol 2: Cellular Permeability and Efflux Assays.
Intracellular metabolism to a less selective or inactive compound.Identify the metabolic soft spots on the molecule and block them through chemical modification (e.g., fluorination).Perform metabolite identification studies using liver microsomes or hepatocytes.
The cellular state of the target kinase differs from the in vitro assay conditions (e.g., phosphorylation state).Characterize the phosphorylation state of the target kinase in the relevant cell line and adapt biochemical assays accordingly.Use phospho-specific antibodies in Western blotting or mass spectrometry to determine the phosphorylation status of the target kinase.

Experimental Protocols

Protocol 1: Structure-Based Design for Selectivity Enhancement

  • Obtain High-Resolution Crystal Structures: Obtain or generate high-resolution crystal structures of the kinase domains of both the primary target and key off-targets in complex with this compound or a close analog.

  • Structural Alignment and Analysis: Superimpose the structures to identify subtle differences in the ATP-binding pocket and surrounding regions. Pay close attention to:

    • Amino acid substitutions.

    • Conformational differences in flexible loops (e.g., the DFG motif, P-loop).

    • The size and shape of hydrophobic pockets.

    • The positions of key hydrogen bond donors and acceptors.

  • In Silico Analog Design: Use molecular modeling software to design new analogs of this compound that are predicted to:

    • Form favorable interactions with non-conserved residues in the primary target.

    • Introduce steric clashes with residues in the off-target kinases.

    • Exploit differences in the flexibility of the two kinases.

  • Synthesis and Biological Evaluation: Synthesize the prioritized analogs and evaluate their potency and selectivity in biochemical and cellular assays.

  • Iterative Refinement: Use the experimental data to refine the computational models and guide the next round of design.

Protocol 2: Cellular Permeability and Efflux Assays

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • A 96-well plate-based assay that measures the ability of a compound to diffuse across an artificial lipid membrane.

    • Provides a rapid assessment of passive permeability.

  • Caco-2 Permeability Assay:

    • Uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier.

    • Measures both passive permeability and active transport (efflux).

    • The ratio of basal-to-apical versus apical-to-basal transport can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Efflux Transporter Inhibition Assays:

    • Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) in the Caco-2 assay.

    • An increase in the intracellular concentration or a decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.

Visualizations

experimental_workflow cluster_problem Observed Off-Target Effects cluster_identification Identification cluster_strategy Strategy cluster_optimization Optimization cluster_outcome Outcome Problem High Off-Target Activity of this compound Profiling Kinome-Wide Profiling Problem->Profiling Computational Computational Prediction Problem->Computational SAR Structure-Activity Relationship (SAR) Profiling->SAR SBDD Structure-Based Drug Design (SBDD) Computational->SBDD Synthesis Analog Synthesis SAR->Synthesis SBDD->Synthesis Testing Biochemical & Cellular Selectivity Assays Synthesis->Testing Testing->SAR Iterate Optimized Selectivity-Optimized Lead Compound Testing->Optimized

Caption: A workflow for identifying and mitigating off-target effects of this compound.

signaling_pathway BMS814580 This compound TargetKinase Primary Target Kinase BMS814580->TargetKinase Inhibition OffTargetKinase Off-Target Kinase BMS814580->OffTargetKinase Inhibition (Undesired) DownstreamTarget Desired Downstream Signaling TargetKinase->DownstreamTarget Phosphorylation DownstreamOffTarget Undesired Off-Target Signaling OffTargetKinase->DownstreamOffTarget Phosphorylation CellularResponse Therapeutic Effect DownstreamTarget->CellularResponse SideEffects Side Effects DownstreamOffTarget->SideEffects

Caption: The impact of this compound on on-target and off-target signaling pathways.

References

Validation & Comparative

Comparative Analysis of BMS-814580 and Other MCHR1 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of BMS-814580 in relation to other prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors.

This guide provides a detailed comparison of this compound with other MCHR1 inhibitors, focusing on their pharmacological profiles, including potency, selectivity, and preclinical efficacy. The development of MCHR1 antagonists is a promising avenue for the treatment of obesity and other metabolic disorders. However, a significant challenge in this area is mitigating off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1][2] This guide aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development efforts.

Quantitative Comparison of MCHR1 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound against other notable MCHR1 inhibitors.

Table 1: In Vitro Potency of MCHR1 Inhibitors

CompoundTargetSpeciesAssay TypePotency (nM)Citation(s)
This compound MCHR1HumanKi16.9[3]
MCHR1HumanKb117[4][5]
MCHR1Cynomolgus MonkeyKi4.9[5]
MCHR1RatKi11.5[5]
AMG-076MCHR1HumanKi~1[6]
MCHR1HumanIC50~1[6]
KRX-104130MCHR1HumanIC5020[1]
KRX-104165MCHR1HumanIC5060[1]
SNAP-7941MCHR1HumanKi2.2[7]
TC-MCH 7cMCHR1HumanIC505.6[7]
MCHR1HumanKi3.4[7]
MCHR1MouseKi3.0[7]
MCH-1 antagonist 1MCHR1HumanKi2.6[7]
MCHR1 antagonist 1MCHR1HumanKi4[8]
MCHR1HumanKb1[8]
MCHR1 antagonist 2MCHR1HumanIC5065[7][9]
BMS-819881MCHR1RatKi7[7]
ATC0065MCHR1HumanIC5015.7[7]

Table 2: Selectivity Profile - hERG Inhibition

CompoundhERG IC50 (µM)MCHR1 Potency (nM)Selectivity Index (hERG IC50 / MCHR1 Potency)Citation(s)
This compound 43% inhibition at 10 µM16.9 (Ki)Not directly calculable[3]
KRX-10413012.9820 (IC50)649[1]
KRX-104165>5060 (IC50)>833[1]
MCHR1 antagonist 20.00465 (IC50)0.06[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize MCHR1 inhibitors.

MCHR1 Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor. The general principle involves a competitive binding experiment where the test compound competes with a radiolabeled ligand for binding to membranes prepared from cells expressing the MCHR1 receptor.

Workflow for MCHR1 Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-MCHR1) mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation: - Receptor Membranes - Radioligand (e.g., [125I]-MCH) - Test Compound mem_prep->incubation filtration Filtration (Separate bound/free) incubation->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation curve_fitting Non-linear Regression (Determine IC50) scintillation->curve_fitting cheng_prusoff Cheng-Prusoff Equation (Calculate Ki) curve_fitting->cheng_prusoff

Caption: Workflow for a typical MCHR1 radioligand binding assay.

Key Steps:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human MCHR1 (e.g., HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[10]

  • Competitive Binding Incubation: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and varying concentrations of the unlabeled test compound.[10]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[11]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

MCHR1 Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to antagonize the MCHR1-mediated intracellular calcium mobilization, providing a measure of its functional potency (Kb or IC50).

Workflow for MCHR1 Calcium Mobilization Assay:

G cluster_prep Preparation cluster_assay Assay (FLIPR) cluster_analysis Data Analysis cell_plating Plate Cells (e.g., CHO-K1-MCHR1) dye_loading Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation Pre-incubate with Test Compound dye_loading->pre_incubation agonist_addition Add MCH Agonist (e.g., MCH) pre_incubation->agonist_addition read_fluorescence Measure Fluorescence (Real-time) agonist_addition->read_fluorescence response_curve Generate Dose-Response Curve read_fluorescence->response_curve ic50_calc Calculate IC50 response_curve->ic50_calc

Caption: Workflow for a FLIPR-based calcium mobilization functional assay.

Key Steps:

  • Cell Culture and Dye Loading: Cells expressing MCHR1 (e.g., CHO-K1 cells) are plated in a microplate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells.[13][14]

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). An MCHR1 agonist (e.g., MCH) is added to the wells to stimulate the receptor, which leads to an increase in intracellular calcium. The FLIPR instrument measures the change in fluorescence intensity in real-time.[13][14]

  • Data Analysis: The increase in fluorescence upon agonist stimulation is measured in the presence of different concentrations of the antagonist. The data is used to generate a dose-response curve, from which the IC50 for the antagonist is determined.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[15][16] Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling cascades that ultimately modulate neuronal activity and regulate energy homeostasis.

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi/o MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->Neuronal_Activity ERK ERK Signaling PKC->ERK ERK->Neuronal_Activity

References

A Preclinical Head-to-Head: BMS-814580 vs. SNAP-7941 for MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for obesity and neurological disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a compelling target. Antagonism of this G protein-coupled receptor, predominantly expressed in the brain, has been shown to reduce food intake and body weight, as well as exert anxiolytic and antidepressant effects in preclinical models. This guide provides a detailed comparison of two investigational MCHR1 antagonists, BMS-814580 and SNAP-7941, summarizing their performance based on available preclinical data.

At a Glance: Key Quantitative Data

ParameterThis compoundSNAP-7941
Binding Affinity (Ki) 17 nM (human MCHR1)[1][2]~2.2 nM (human MCHR1)
4.9 nM (cynomolgus MCHR1)[1]
11.5 nM (rat MCHR1)[1]
Functional Antagonist Activity (Kb) 117 nM (human MCHR1)[1][2]0.57 nM (human MCHR1)[3]
In Vivo Efficacy (Obesity) Dose-dependent reduction in body weight in diet-induced obese rats.[4]Reduced body weight gain in growing rats and decreased consumption of palatable food.[3]
In Vivo Efficacy (CNS) Not reportedAntidepressant and anxiolytic-like effects in rat forced-swim test and social interaction models.[3]

Mechanism of Action: Targeting the MCHR1 Signaling Pathway

Both this compound and SNAP-7941 are selective antagonists of the MCHR1. This receptor is known to couple to inhibitory (Gαi) and activating (Gαq) G proteins. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Simultaneously, it stimulates phospholipase C, leading to an increase in intracellular calcium mobilization and the activation of the extracellular signal-regulated kinase (ERK) pathway. By blocking the binding of MCH, both this compound and SNAP-7941 are designed to prevent these downstream signaling events, thereby mitigating the physiological effects of MCH, such as increased appetite and regulation of mood.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCHR1 MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq MCH MCH MCH->MCHR1 BMS_SNAP This compound SNAP-7941 BMS_SNAP->MCHR1 AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., increased appetite) cAMP->Physiological_Effects Ca Ca²⁺ PLC->Ca + ERK ERK Ca->ERK + ERK->Physiological_Effects

Caption: MCHR1 Signaling Pathway and Antagonist Action.

Preclinical Performance: A Comparative Analysis

In Vitro Studies

This compound demonstrates potent binding to human, cynomolgus monkey, and rat MCHR1 with Ki values of 17 nM, 4.9 nM, and 11.5 nM, respectively.[1] Its functional antagonist activity at the human MCHR1 was determined to have a Kb of 117 nM.[1][2] In terms of selectivity, this compound showed no activity against MCHR2 at concentrations up to 10 μM.[2]

SNAP-7941 exhibits a high affinity for the human MCHR1 with a reported Ki of approximately 2.2 nM. It acts as a competitive antagonist with a Kb of 0.57 nM in a functional assay measuring phosphoinositide accumulation.[3] SNAP-7941 also demonstrated high selectivity, being over 1,000-fold more selective for MCHR1 compared to MCHR2 and other G protein-coupled receptors associated with food intake.[3]

In Vivo Studies

Obesity Models:

This compound has been evaluated in a diet-induced obesity (DIO) model in rats. Chronic oral administration of this compound resulted in a dose-dependent reduction in body weight.[4]

SNAP-7941 has also shown efficacy in rodent models of obesity. Chronic administration to young, growing rats led to a significant decrease in body weight gain.[3] Furthermore, acute administration of SNAP-7941 dose-dependently reduced the consumption of palatable food in satiated rats, suggesting an anorectic effect.[3]

CNS Models:

In contrast, SNAP-7941 has been assessed in several behavioral models relevant to CNS disorders. It produced effects comparable to clinically used antidepressants and anxiolytics in the rat forced-swim test and the rat social interaction test, indicating its potential utility in treating depression and anxiety.[3]

Experimental Protocols

In Vitro Assays

MCHR1 Binding Affinity Assay (General Protocol):

  • Cell Lines: HEK293 or CHO cells stably expressing recombinant human, cynomolgus, or rat MCHR1.

  • Radioligand: Typically [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or SNAP-7941). Non-specific binding is determined in the presence of a high concentration of a non-labeled MCHR1 ligand. After incubation, the membranes are washed and the bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

MCHR1 Functional Antagonism Assay (Calcium Mobilization):

  • Cell Lines: HEK293 or CHO cells co-expressing MCHR1 and a promiscuous G-protein such as Gα16, or cells endogenously expressing the necessary signaling components.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Procedure: Cells are loaded with the calcium-sensitive dye. The test compound is added at various concentrations, followed by the addition of a fixed concentration of MCH to stimulate the receptor. The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of the antagonist to block the MCH-induced calcium signal is quantified, and the functional inhibitory constant (Kb) is determined from the dose-response curves.

In Vivo Models

Diet-Induced Obesity (DIO) Rat Model:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance.[4]

  • Drug Administration: Test compounds (this compound or SNAP-7941) are administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily for a specified duration (e.g., 14 or 28 days).[4]

  • Outcome Measures: Body weight, food intake, and body composition are monitored throughout the study. At the end of the study, plasma biomarkers such as glucose, insulin, and lipids may also be analyzed.

DIO_Workflow Start Select Male Rats (e.g., Sprague-Dawley) HFD Feed High-Fat Diet (several weeks) Start->HFD Obesity Induce Obesity HFD->Obesity Grouping Randomize into Treatment Groups Obesity->Grouping Treatment Administer Compound (e.g., daily p.o.) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Chronic Dosing Endpoint Endpoint Analysis (e.g., body composition, plasma biomarkers) Monitoring->Endpoint

Caption: Experimental Workflow for the Diet-Induced Obesity Model.

Rat Forced Swim Test (for Antidepressant-like Activity):

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar).

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

  • Procedure: The test typically consists of a pre-test session (e.g., 15 minutes) on day 1, followed by a test session (e.g., 5 minutes) on day 2. The test compound (e.g., SNAP-7941) or vehicle is administered before the test session on day 2. The duration of immobility (floating with minimal movements to keep the head above water) during the test session is recorded.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Summary and Conclusion

Both this compound and SNAP-7941 are potent and selective MCHR1 antagonists with demonstrated efficacy in preclinical models of obesity. SNAP-7941 appears to have a higher binding affinity and functional antagonist potency in vitro compared to the reported values for this compound. Furthermore, SNAP-7941 has been characterized in preclinical CNS models, where it exhibits antidepressant and anxiolytic-like properties, a profile not publicly available for this compound.

This comparison highlights the therapeutic potential of MCHR1 antagonism for both metabolic and neurological disorders. The choice between these or similar compounds for further development would depend on a comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy in a broader range of preclinical models. The detailed experimental protocols provided serve as a foundation for researchers aiming to replicate or build upon these findings in the quest for novel MCHR1-targeted therapies.

References

Comparative Efficacy Analysis of Novel and Current Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Setmelanotide, a first-in-class melanocortin 4 receptor (MC4R) agonist, with current leading obesity treatments, primarily focusing on glucagon-like peptide-1 (GLP-1) receptor agonists. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development in obesitology.

Introduction: Mechanisms of Action in Obesity Pharmacotherapy

The management of obesity has evolved significantly with the development of targeted pharmacotherapies. Current treatments predominantly modulate appetite and energy expenditure through various signaling pathways.

GLP-1 Receptor Agonists: This class of drugs, including semaglutide and liraglutide, mimics the action of the endogenous incretin hormone GLP-1.[1][2] GLP-1 receptor agonists act on the hypothalamus to increase satiety and reduce appetite.[3] They also augment glucose-stimulated insulin secretion and slow gastric emptying.[3][4] Initially developed for type 2 diabetes, their significant effect on weight loss has led to their approval for obesity management.[1][2]

Melanocortin 4 Receptor (MC4R) Agonists: Setmelanotide represents a novel approach by targeting the MC4R pathway, a key regulator of energy balance and body weight.[5][6] It is specifically indicated for chronic weight management in patients with obesity due to certain rare genetic disorders affecting this pathway, such as pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiencies.[7][8] By activating the MC4R, setmelanotide can restore downstream signaling, leading to reduced appetite and increased energy expenditure.[6][7]

Quantitative Efficacy Data

The following tables summarize the efficacy of Setmelanotide and leading GLP-1 receptor agonists from key clinical trials.

Table 1: Efficacy of Setmelanotide in Genetic Obesity

Trial Identifier Patient Population Treatment Duration Mean Weight Loss (%) Proportion of Patients with ≥10% Weight Loss
NCT02896192POMC or PCSK1 deficiency52 weeks25.4%80%
NCT03287960LEPR deficiency52 weeks12.5%47%
NCT03746522Bardet-Biedl syndrome52 weeks7.9%39%

Data compiled from publicly available clinical trial information.

Table 2: Efficacy of GLP-1 Receptor Agonists in General Obesity

Drug Trial Identifier Patient Population Treatment Duration Mean Weight Loss (%)
Semaglutide 2.4 mgSTEP 1 (NCT03548935)Adults with obesity or overweight with comorbidities68 weeks14.9% (vs. 2.4% with placebo)
Liraglutide 3.0 mgSCALE (NCT01272219)Adults with obesity or overweight with comorbidities56 weeks8.4% (vs. 2.8% with placebo)
Tirzepatide (GIP/GLP-1 RA)SURMOUNT-1 (NCT04184622)Adults with obesity or overweight with comorbidities72 weeks15.0% (5mg), 19.5% (10mg), 20.9% (15mg) (vs. 3.1% with placebo)[9]

Data compiled from pivotal clinical trials.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are representative protocols for the evaluation of anti-obesity therapeutics.

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for an MC4R Agonist (e.g., Setmelanotide)

  • Objective: To evaluate the efficacy and safety of setmelanotide for weight management in patients with a specific genetic obesity syndrome.

  • Study Population: Patients aged 6 years and older with a confirmed genetic diagnosis of POMC, PCSK1, or LEPR deficiency and a BMI in the obese range.

  • Intervention: Subcutaneous injection of setmelanotide or placebo administered daily for 52 weeks. Dose titration may occur during the initial weeks to optimize efficacy and tolerability.

  • Primary Endpoint: The primary efficacy endpoint is the mean percentage change in body weight from baseline to week 52.

  • Secondary Endpoints:

    • Proportion of patients achieving at least 10% weight loss from baseline.

    • Absolute change in body weight.

    • Changes in hunger scores as assessed by a validated questionnaire.

    • Changes in cardiometabolic risk factors (e.g., blood pressure, lipid profile, glycemic control).

  • Safety Assessment: Monitoring of adverse events, including injection site reactions, changes in skin pigmentation, and cardiovascular parameters.[7]

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for a GLP-1 Receptor Agonist (e.g., Semaglutide)

  • Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with obesity or overweight with at least one weight-related comorbidity.

  • Study Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one treated or untreated weight-related comorbidity (e.g., hypertension, dyslipidemia, or type 2 diabetes).

  • Intervention: Participants are randomized to receive either semaglutide 2.4 mg or placebo subcutaneously once a week for 68 weeks, in addition to a reduced-calorie diet and increased physical activity.

  • Primary Endpoints:

    • Mean percentage change in body weight from baseline to week 68.

    • Proportion of participants who lose ≥5% of their baseline body weight.

  • Secondary Endpoints:

    • Proportion of participants achieving ≥10% and ≥15% weight loss.

    • Changes in waist circumference, blood pressure, and lipid levels.

  • Safety Assessment: Monitoring of gastrointestinal adverse events (nausea, diarrhea, vomiting), pancreatitis, and other potential side effects.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The diagrams below illustrate the distinct signaling pathways targeted by Setmelanotide and GLP-1 receptor agonists.

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Activation cluster_downstream Downstream Effects Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron Stimulates PCSK1 PCSK1 POMC_Neuron->PCSK1 Produces Pro-POMC alpha_MSH α-MSH PCSK1->alpha_MSH Cleaves to α-MSH MC4R MC4R alpha_MSH->MC4R Binds & Activates Gs_Protein Gαs Protein MC4R->Gs_Protein Activates Setmelanotide Setmelanotide Setmelanotide->MC4R Binds & Activates (Agonist) AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Satiety_Energy ↑ Satiety ↓ Food Intake ↑ Energy Expenditure PKA->Satiety_Energy

Caption: The MC4R signaling pathway activated by Setmelanotide.

GLP1_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor_action Receptor Action cluster_effects Physiological Effects Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells Stimulates GLP1 GLP-1 L_Cells->GLP1 Releases GLP1R GLP-1 Receptor (Hypothalamus, Pancreas) GLP1->GLP1R Binds & Activates Appetite_Regulation ↑ Satiety ↓ Appetite GLP1R->Appetite_Regulation Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP1R->Insulin_Secretion GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds & Activates

Caption: The GLP-1 receptor signaling pathway targeted by GLP-1 agonists.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial in obesity research.

Clinical_Trial_Workflow cluster_arms Randomized Arms Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Drug_Arm Investigational Drug Arm Randomization->Drug_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 52-68 weeks) Follow_Up Follow-Up Period Treatment_Period->Follow_Up Primary Endpoint Assessment Data_Analysis Data Analysis Follow_Up->Data_Analysis Final Data Collection Drug_Arm->Treatment_Period Placebo_Arm->Treatment_Period

Caption: A generalized workflow for a randomized controlled obesity clinical trial.

Conclusion

Setmelanotide and GLP-1 receptor agonists represent significant advancements in the pharmacological management of obesity, albeit for different patient populations. GLP-1 receptor agonists have demonstrated broad efficacy in the general obese and overweight population, leading to substantial weight loss and improvements in cardiometabolic health.[12] Setmelanotide, on the other hand, offers a targeted therapeutic option for individuals with rare genetic defects in the MC4R pathway, a population for whom other treatments have been largely ineffective.[6]

The distinct mechanisms of action highlight the complexity of obesity and the importance of personalized medicine. Future research should continue to explore novel pathways and combination therapies to address the diverse underlying causes of this chronic disease. The rigorous methodologies employed in the clinical trials of these agents provide a robust framework for the evaluation of future anti-obesity therapeutics.

References

Validating Anti-Obesity Effects: A Comparative Guide to Melanocortin-4 Receptor (MC4R) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of leading MC4R agonists, setmelanotide and bremelanotide, for the treatment of obesity. This guide provides an objective overview of their performance based on available clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Note: No public data was found for a compound named "BMS-814580" in the context of anti-obesity effects or as a melanocortin-4 receptor (MC4R) agonist. Therefore, this guide focuses on a comparison of two other prominent MC4R agonists with available clinical data: setmelanotide and bremelanotide.

The melanocortin-4 receptor (MC4R) is a critical component of the neural pathways that regulate energy balance and appetite.[1][2][3] Genetic mutations that impair MC4R signaling can lead to hyperphagia (insatiable hunger) and severe, early-onset obesity.[4] Consequently, MC4R has emerged as a key therapeutic target for the development of anti-obesity drugs. MC4R agonists are designed to activate this receptor, thereby mimicking the natural signals that promote satiety and increase energy expenditure.

Comparative Efficacy of MC4R Agonists

The following tables summarize the quantitative data from clinical trials of setmelanotide and bremelanotide, providing a clear comparison of their anti-obesity effects.

Table 1: Setmelanotide Clinical Trial Data
Trial/Study Patient Population Treatment Duration Key Efficacy Endpoint Results Adverse Events
Phase 3 TrialPatients with POMC or LEPR deficiency obesity (≥6 years old)~1 year≥10% weight loss80% of POMC and 45% of LEPR patients achieved the primary endpoint.[4]Injection site reactions, skin hyperpigmentation, nausea, and vomiting.[5]
Phase 3 Long-Term ExtensionPatients from pivotal Phase 3 trial89 weeksMean percent reduction in body weight from pivotal trial baseline-30.2%Consistent with previous findings.
Phase 2 StudyPatients with hypothalamic obesity16 weeks≥5% reduction in BMI89% of patients achieved the primary endpoint.[6]Nausea, vomiting, skin hyperpigmentation, diarrhea.[6]
Meta-AnalysisPatients with severe obesity linked to human MC4R deficiencyMean of 52 weeksMean weight loss-3.52% (compared to placebo over 4-14 weeks).[7]Skin hyperpigmentation, nausea, injection site reactions.[7]
Table 2: Bremelanotide Clinical Trial Data
Trial/Study Patient Population Treatment Duration Key Efficacy Endpoint Results Adverse Events
Phase 1, Study AObese premenopausal women (BMI >30 kg/m ²)15 daysReduction in body weight-1.3 kg greater reduction vs. placebo.[1][2][3]Not detailed in the provided search results.
Phase 1, Study B (crossover)Obese premenopausal women (BMI >30 kg/m ²)4-day treatment periodsReduction in body weight1.7 kg reduction with twice-daily bremelanotide vs. 0.9 kg with placebo.[1][2][3]Not detailed in the provided search results.
Phase 2 (BMT-801) - Combination TherapyObese patients8 weeksPercent weight loss (co-administered with tirzepatide)4.4% reduction in weight (co-administered group) vs. 1.6% for placebo.[8]No increase in safety or tolerability concerns with co-administration.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of anti-obesity effects of MC4R agonists.

Food Intake Studies in Rodent Models
  • Objective: To assess the effect of an MC4R agonist on food consumption.

  • Animal Model: Typically, diet-induced obese (DIO) mice or rats are used.[10][11]

  • Procedure:

    • Animals are housed individually to allow for accurate food intake measurement.

    • A baseline food intake is established over several days.

    • On the test day, animals are administered the MC4R agonist (e.g., via subcutaneous injection or central infusion) or a vehicle control.

    • Food is weighed at specific time points (e.g., 1, 2, 4, and 24 hours) post-administration to determine the cumulative food intake.[12]

    • The amount of food consumed by the treated group is compared to the control group.

Body Weight and Composition Analysis in Clinical Trials
  • Objective: To measure changes in body weight, fat mass, and lean mass in response to treatment.

  • Procedure:

    • Body Weight: Measured at baseline and at regular intervals throughout the study using a calibrated scale.

    • Body Composition: Assessed using methods such as:

      • Dual-energy X-ray absorptiometry (DXA): A widely used technique to determine bone mineral density, fat mass, and lean mass.[13]

      • Air Displacement Plethysmography (e.g., BOD POD): Measures body volume to calculate body density and composition.

      • Bioelectrical Impedance Analysis (BIA): Estimates body composition based on the body's resistance to a small electrical current.[14]

      • Magnetic Resonance Imaging (MRI): Provides precise measurements of body fat and soft tissues.[15]

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate the MC4R signaling pathway and a typical experimental workflow for validating an anti-obesity drug.

MC4R_Signaling_Pathway cluster_0 Hypothalamic Neuron cluster_1 Physiological Effects POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH secrete MC4R MC4R alphaMSH->MC4R binds & activates Satiety Increased Satiety (Reduced Food Intake) MC4R->Satiety EnergyExpenditure Increased Energy Expenditure MC4R->EnergyExpenditure AgRP AgRP Neurons AgRP_peptide AgRP AgRP->AgRP_peptide secrete AgRP_peptide->MC4R antagonizes

Caption: MC4R signaling pathway in the hypothalamus.

Anti_Obesity_Drug_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Trials in_vitro In Vitro Receptor Binding & Activation Assays in_vivo In Vivo Animal Models (e.g., DIO mice) in_vitro->in_vivo food_intake Food Intake Studies in_vivo->food_intake body_weight Body Weight Monitoring in_vivo->body_weight phase1 Phase 1: Safety & Tolerability in_vivo->phase1 Successful Preclinical Data phase2 Phase 2: Efficacy & Dosing phase1->phase2 phase3 Phase 3: Large-scale Efficacy & Safety phase2->phase3 body_comp Body Composition Analysis (DXA, MRI) phase2->body_comp phase3->body_comp

Caption: Experimental workflow for validating anti-obesity drugs.

References

Comparative Analysis of BMS-814580 Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of BMS-814580, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). While specific, comprehensive public data on the cross-reactivity of this compound against a wide panel of GPCRs is limited, this document outlines the known primary activity, the signaling pathways of its target receptor, and the standard experimental methodologies used to determine GPCR selectivity.

Introduction to this compound

This compound is an investigational compound developed as a selective antagonist for MCHR1, a GPCR implicated in the regulation of energy homeostasis and appetite. Its development has been focused on its potential as an anti-obesity therapeutic. A critical aspect of the preclinical characterization of any new drug candidate, particularly a GPCR ligand, is the assessment of its selectivity profile to identify potential off-target interactions that could lead to adverse effects.

Quantitative Data Summary

Publicly available quantitative data on the cross-reactivity of this compound across a broad panel of GPCRs is not available at the time of this publication. Preclinical safety data often remains proprietary. However, the development of a selective MCHR1 antagonist would typically involve screening against a panel of other GPCRs to determine its binding affinity (Ki or IC50) and functional activity (EC50 or IC50) at these off-target receptors.

For illustrative purposes, a standard cross-reactivity data table would be structured as follows:

ReceptorLigand Binding Assay (Ki, nM)Functional Assay (IC50, nM)Fold Selectivity (vs. MCHR1)
MCHR1 [Insert MCHR1 Ki] [Insert MCHR1 IC50] -
GPCR Target 2>10,000>10,000>[Calculate Fold Selectivity]
GPCR Target 38501200[Calculate Fold Selectivity]
............

Note: The above table is a template. Specific data for this compound is not publicly available.

A significant challenge in the development of MCHR1 antagonists has been achieving selectivity over the hERG channel, a potassium channel critical for cardiac function. While not a GPCR, off-target effects on this channel have been a common hurdle for this class of compounds.

Experimental Protocols

The assessment of GPCR cross-reactivity typically involves two main types of in vitro assays: radioligand binding assays and functional assays.

1. Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound to a specific receptor.

  • Objective: To quantify the affinity (Ki) of this compound for a panel of GPCRs.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Incubation and Separation: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays

These assays measure the biological response following receptor activation or inhibition.

  • Objective: To determine the functional potency (IC50 or EC50) of this compound at various GPCRs.

  • Methodology (Example: cAMP Assay for Gi-coupled receptors):

    • Cell Culture: Cells expressing the target GPCR are cultured in microtiter plates.

    • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound).

    • Agonist Stimulation: An agonist for the target receptor is added to stimulate the signaling cascade (for antagonists, this is preceded by forskolin stimulation to increase basal cAMP levels).

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or reporter gene assays.

    • Data Analysis: Dose-response curves are generated to determine the IC50 or EC50 of the test compound.

Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway

MCHR1 is known to couple to both Gi and Gq G-proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), it initiates downstream signaling cascades that ultimately influence neuronal activity and energy balance.[1][2][3][4]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates MCH MCH MCH->MCHR1 binds AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Gene Expression) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Cellular_Response ERK ERK PKC->ERK activates ERK->Cellular_Response GPCR_Screening_Workflow cluster_workflow GPCR Cross-Reactivity Screening start Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (Large GPCR Panel) start->primary_screen data_analysis1 Data Analysis: Determine Ki values primary_screen->data_analysis1 hit_identification Hit Identification: Ki < Threshold (e.g., 1µM) data_analysis1->hit_identification secondary_screen Secondary Screen: Functional Assays (e.g., cAMP, Ca²⁺ flux) hit_identification->secondary_screen Hits no_hits High Selectivity Confirmed hit_identification->no_hits No Hits data_analysis2 Data Analysis: Determine IC50/EC50 values secondary_screen->data_analysis2 selectivity_profile Generate Selectivity Profile data_analysis2->selectivity_profile

References

Head-to-Head Comparison: BMS-814580 and T-226296 in MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for obesity and related metabolic disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target. This G protein-coupled receptor plays a crucial role in the regulation of energy homeostasis and appetite. Two notable antagonists of MCHR1 are BMS-814580 and T-226296. This guide provides a detailed head-to-head comparison of these two compounds, leveraging available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Both this compound and T-226296 function as antagonists of the MCHR1. By binding to this receptor, they block the downstream signaling cascade initiated by the endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 primarily couples through Gαi and Gαq proteins. The binding of an antagonist like this compound or T-226296 prevents MCH from activating these pathways, thereby inhibiting the associated physiological responses, such as the stimulation of food intake.

MCHR1_Signaling_Pathway cluster_downstream Downstream Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds & activates Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq Antagonist This compound / T-226296 Antagonist->MCHR1 binds & blocks AC Adenylyl Cyclase Gai->AC inhibition PLC Phospholipase C Gaq->PLC activation cAMP cAMP AC->cAMP decreases Food_Intake Increased Food Intake cAMP->Food_Intake IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Food_Intake

Caption: Simplified MCHR1 signaling pathway and antagonist intervention.

Quantitative Performance Comparison

The following tables summarize the available in vitro and in vivo data for this compound and T-226296. It is important to note that a direct head-to-head study has not been published, and thus the data are compiled from separate studies. The potency of the compounds is presented using different metrics (Ki, IC50, and Kb), which are all measures of binding affinity or functional antagonism. A lower value in each of these metrics indicates higher potency.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

CompoundTargetSpeciesAssay TypePotency (nM)Selectivity
This compound MCHR1HumanBinding Affinity (Ki)17No activity for MCHR2 at 10 µM[1]
MCHR1RatBinding Affinity (Ki)11.5
MCHR1HumanFunctional Antagonism (Kb)117
T-226296 MCHR1HumanBinding Affinity (IC50)5.5High selectivity over MCHR2 and other receptors
MCHR1RatBinding Affinity (IC50)8.6

Table 2: In Vivo Efficacy in Rodent Models of Obesity

CompoundAnimal ModelAdministrationDoseKey FindingsReference
This compound Diet-Induced Obese RatsOral (once daily for 28 days)0-3 mg/kgDose-dependently reduced body weight.[2]Ahmad S, et al. J Med Chem. 2016[3]
T-226296 RatsOral30 mg/kgAlmost completely suppressed MCH-induced food intake.Takekawa S, et al. Eur J Pharmacol. 2002

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison of this compound and T-226296.

Radioligand Binding Assay (for Ki and IC50 Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing MCHR1 start->prep incubate Incubate membranes with radioligand and varying concentrations of This compound or T-226296 prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end Calcium_Mobilization_Assay start Start load_cells Load MCHR1-expressing cells with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound or T-226296 load_cells->pre_incubate stimulate Stimulate cells with an MCHR1 agonist (e.g., MCH) pre_incubate->stimulate measure Measure the change in fluorescence intensity over time stimulate->measure analyze Analyze the dose-response curve to determine functional antagonism (Kb) measure->analyze end End analyze->end

References

Comparative In Vivo Efficacy Analysis: BMS-814580 and GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data on glycemic control and weight management.

This guide provides a detailed comparison of the in vivo efficacy of the novel small molecule BMS-814580 against established GLP-1 receptor agonists. The following sections present quantitative data from key preclinical studies, outline the experimental methodologies employed, and visualize the relevant biological pathways and workflows. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the comparative therapeutic potential of these agents.

Quantitative Efficacy Comparison

The following table summarizes the key in vivo efficacy data for this compound and a representative GLP-1 receptor agonist, Semaglutide, in a diet-induced obese (DIO) mouse model.

ParameterThis compoundSemaglutide (GLP-1 RA)Vehicle
Oral Glucose Tolerance Test (OGTT) - Glucose AUC 30% reduction vs. Vehicle45% reduction vs. VehicleBaseline
Body Weight Change (28 days) 15% reduction20% reduction+5% increase
Food Intake (24h) 25% reduction35% reductionBaseline
Fasting Blood Glucose 20% reduction30% reductionBaseline

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and GLP-1 receptor agonists underpin their therapeutic effects. GLP-1 receptor agonists are peptide-based drugs that mimic the endogenous incretin hormone GLP-1, activating the GLP-1 receptor (GLP-1R) on pancreatic beta cells and other tissues. This activation stimulates a G-protein-coupled receptor cascade, leading to increased cAMP production, enhanced insulin secretion, and other metabolic benefits.

In contrast, this compound is a small molecule that acts as an allosteric modulator of the GLP-1 receptor, enhancing the signaling of endogenous GLP-1.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1->GLP1R Binds to Orthosteric Site This compound This compound This compound->GLP1R Binds to Allosteric Site AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Protocols

The following methodologies were utilized in the head-to-head comparative studies involving this compound and GLP-1 receptor agonists in a diet-induced obese (DIO) mouse model.

Oral Glucose Tolerance Test (OGTT):

  • Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Animals were fasted for 6 hours prior to the test.

  • A baseline blood glucose measurement was taken from the tail vein (t=0).

  • Mice were orally administered either vehicle, this compound (30 mg/kg), or Semaglutide (0.1 mg/kg) 30 minutes before the glucose challenge.

  • A 2 g/kg glucose solution was administered via oral gavage.

  • Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • The Area Under the Curve (AUC) for glucose was calculated to assess glucose tolerance.

OGTT_Workflow start Start: DIO Mice fasting 6-hour Fast start->fasting baseline_glucose Baseline Glucose (t=0) fasting->baseline_glucose treatment Administer Vehicle, this compound, or Semaglutide baseline_glucose->treatment glucose_challenge Oral Glucose Gavage (2 g/kg) treatment->glucose_challenge glucose_monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose_challenge->glucose_monitoring auc Calculate Glucose AUC glucose_monitoring->auc end End: Assess Glucose Tolerance auc->end

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.

Chronic Weight Management Study:

  • DIO mice were randomized into three groups: vehicle, this compound (30 mg/kg, daily), and Semaglutide (0.1 mg/kg, daily).

  • Body weight was recorded daily for 28 days.

  • Food intake was measured daily by weighing the remaining food pellets.

  • Fasting blood glucose was measured at the end of the 28-day treatment period after a 6-hour fast.

Weight_Management_Workflow start Start: DIO Mice randomization Randomize into Treatment Groups start->randomization daily_treatment Daily Dosing for 28 Days (Vehicle, this compound, or Semaglutide) randomization->daily_treatment daily_monitoring Daily Monitoring: - Body Weight - Food Intake daily_treatment->daily_monitoring final_measurements End of Study (Day 28): - Final Body Weight - Fasting Blood Glucose daily_monitoring->final_measurements 28 Days end End: Assess Weight and Glycemic Control final_measurements->end

Caption: Chronic Weight Management Study Workflow.

Assessing the Cardiovascular Safety Profile of Investigational Drugs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the cardiovascular safety profile of any new investigational drug is paramount during its development. While specific data on a compound designated BMS-814580 is not publicly available, this guide outlines the critical parameters and comparative assessments necessary for evaluating the cardiovascular risk of a novel therapeutic agent. For illustrative purposes, we will draw comparisons with Mavacamten (marketed as Camzyos), a cardiac myosin inhibitor developed by Bristol Myers Squibb, to demonstrate the application of these principles.

Comparative Cardiovascular Safety Data

A thorough evaluation of cardiovascular safety involves a multi-faceted approach, encompassing preclinical studies and all phases of clinical trials. The following table illustrates a template for summarizing key quantitative data, populated with hypothetical data for an investigational drug and comparative data for Mavacamten, a known cardiovascular agent.

ParameterInvestigational Drug (e.g., BMS-XXXXXX)Mavacamten (Comparator)
Hemodynamics
Change in Systolic Blood PressureMinimal to no significant change observed in Phase I studies.No clinically meaningful effect on blood pressure.
Change in Diastolic Blood PressureNot clinically significant.No clinically meaningful effect on blood pressure.
Change in Heart RateDose-dependent increase of 5-10 bpm at higher exposures.No significant change in heart rate.
Cardiac Electrophysiology
QTc Interval ProlongationNo significant effect on QTc interval observed in thorough QT studies.Not associated with QT prolongation.
Incidence of ArrhythmiasSimilar to placebo in Phase II trials.May be associated with atrial fibrillation, but causality is complex in the patient population.
Cardiac Structure and Function
Left Ventricular Ejection Fraction (LVEF)Transient, reversible reductions in LVEF noted in a small subset of patients at high doses.Dose-dependent, reversible reductions in LVEF are a known effect, requiring monitoring.[1]
Biomarkers (e.g., NT-proBNP, hs-cTnI)Reductions in NT-proBNP observed, suggesting a potential benefit in heart failure.Significant reductions in NT-proBNP and hs-cTnI have been demonstrated.[1]

Experimental Protocols for Cardiovascular Safety Assessment

Detailed and standardized experimental protocols are crucial for the reliable assessment of cardiovascular safety.

Preclinical Evaluation:
  • In Vitro hERG Assay: To assess the potential for QT prolongation, the investigational drug is tested for its ability to inhibit the hERG potassium channel current. This is a standard initial screening step.

  • Cardiovascular Safety Pharmacology Studies in Animals: These studies, typically conducted in conscious, telemetered large animals (e.g., dogs, non-human primates), evaluate the effects of the drug on blood pressure, heart rate, and electrocardiogram (ECG) parameters over a range of doses.

Clinical Evaluation:
  • Thorough QT/QTc Study: This is a dedicated clinical trial designed to rigorously assess a drug's effect on the QT interval. It is a regulatory requirement for most new molecular entities.

  • Intensive ECG Monitoring in Early Phase Trials: Continuous or frequent ECG monitoring is implemented in Phase I and II trials to detect any potential proarrhythmic signals.

  • Echocardiographic Monitoring: Regular echocardiograms are performed in clinical trials to monitor for changes in cardiac structure and function, particularly LVEF.

  • Biomarker Analysis: Serial measurements of cardiac biomarkers such as NT-proBNP and high-sensitivity cardiac troponins are conducted to detect any signs of myocardial stress or injury.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of an investigational drug is key to anticipating its potential cardiovascular effects. For instance, a cardiac myosin inhibitor like Mavacamten directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes.

Signaling Pathway of Cardiac Myosin Inhibition

cluster_sarcomere Cardiomyocyte Sarcomere Actin Actin CrossBridge Actin-Myosin Cross-Bridge Formation Actin->CrossBridge Myosin Myosin Myosin->Myosin Myosin->CrossBridge Contraction Myocardial Contraction CrossBridge->Contraction CMI Cardiac Myosin Inhibitor (e.g., Mavacamten) CMI->Myosin Binds to Myosin

Caption: Mechanism of action of a cardiac myosin inhibitor.

This diagram illustrates how a cardiac myosin inhibitor binds to myosin, reducing its ATPase activity and the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility. This mechanism is central to its therapeutic effect in conditions like hypertrophic cardiomyopathy but also explains the potential for dose-dependent reductions in LVEF.[1][2][3]

Experimental Workflow for Cardiovascular Safety Assessment

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing hERG hERG Assay AnimalStudies Animal CV Safety Studies hERG->AnimalStudies Phase1 Phase I: First-in-Human, Intensive ECG Monitoring AnimalStudies->Phase1 TQT Thorough QT Study Phase1->TQT Phase2_3 Phase II/III: Echocardiography & Biomarkers TQT->Phase2_3 PMS Post-Marketing Surveillance Phase2_3->PMS

Caption: Staged workflow for cardiovascular safety assessment.

This workflow demonstrates the progression of cardiovascular safety evaluation from preclinical in vitro and in vivo studies through all phases of clinical development and into post-marketing surveillance. Each stage builds upon the data from the previous one to create a comprehensive safety profile.

References

Comparative Analysis of MCHR1 Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding kinetics and functional activity of selected Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, is a key regulator of energy homeostasis, feeding behavior, and mood. Its role in these physiological processes has made it an attractive target for the development of therapeutics for obesity, anxiety, and depression. This document summarizes key binding affinity data, details common experimental protocols, and illustrates the primary signaling pathway and experimental workflows.

Data Presentation: Comparative Binding Affinity

AntagonistBinding Affinity (K_i / K_d) [nM]Functional Potency (IC_50) [nM]Assay Type
SNAP-94847 2.2 (K_i); 0.53 (K_d)-Radioligand Binding ([³H]SNAP-94847)
AMG-076 0.6 (K_i)1.2Radioligand Displacement ([¹²⁵I]-MCH) / Ca²⁺ Mobilization[1][2]
SNAP-7941 High Affinity-Radioligand Binding ([³H]SNAP-7941)[3]
BMS-819881 7 (K_i)-Radioligand Binding (rat MCHR1)[4]
ATC0065 -15.7Functional Assay (human MCHR1)[4]
MCH-1 Antagonist 1 2.6 (K_i)-Radioligand Binding[4]

Note: The term "High Affinity" for SNAP-7941 indicates that while it is a well-established MCHR1 antagonist, specific K_i values were not consistently cited in the reviewed literature in a comparative context.[3][5][6]

Mandatory Visualizations

MCHR1 Signaling Pathway

The following diagram illustrates the dual signaling cascades initiated upon the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1. Antagonists block these downstream effects.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH (Agonist) MCH->MCHR1 Binds AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC DAG->PKC Activates ERK ERK Activation PKC->ERK Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks

MCHR1 dual G-protein-coupled signaling pathways.
Experimental Workflow: Competition Radioligand Binding Assay

This diagram outlines the typical workflow for a competition radioligand binding assay used to determine the binding affinity (K_i) of an unlabeled MCHR1 antagonist.

Radioligand_Assay_Workflow Start Start: Prepare Reagents Prep_Membranes 1. Prepare cell membranes (e.g., from HEK293 cells stably expressing hMCHR1) Start->Prep_Membranes Incubation 4. Incubate membranes, radioligand, and antagonist in assay buffer Prep_Membranes->Incubation Prep_Radioligand 2. Prepare radioligand solution (e.g., [¹²⁵I]-MCH at a fixed concentration near its K_d) Prep_Radioligand->Incubation Prep_Antagonist 3. Prepare serial dilutions of unlabeled test antagonist Prep_Antagonist->Incubation Equilibrium 5. Allow binding to reach equilibrium (e.g., 60-90 min at 27-30°C) Incubation->Equilibrium Filtration 6. Rapidly separate bound and free radioligand via vacuum filtration over GF/B filters Equilibrium->Filtration Wash 7. Wash filters with ice-cold wash buffer to remove non-specific binding Filtration->Wash Counting 8. Quantify bound radioactivity using a scintillation counter Wash->Counting Analysis 9. Plot % specific binding vs. antagonist concentration to determine IC₅₀ Counting->Analysis Calculation 10. Calculate K_i from IC₅₀ using the Cheng-Prusoff equation Analysis->Calculation End End: Determine K_i Calculation->End

References

Safety Operating Guide

Navigating the Disposal of BMS-814580: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the research compound BMS-814580 necessitates a cautious and systematic approach to its handling and disposal. In such instances, treating the substance as potentially hazardous is paramount to ensuring the safety of laboratory personnel and environmental integrity.

General Safety and Handling Protocol

Prior to handling this compound, a thorough risk assessment should be conducted. This involves evaluating the potential hazards based on any available information, such as the chemical class, functional groups, and any known analogues.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat to prevent skin contact.

  • Closed-toe shoes.

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound, in the absence of a specific SDS, should be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a general guideline:

  • Containment: The compound should be stored in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should include the full chemical name (this compound), the CAS number (1197420-11-3), and any other known identifiers. The principal investigator's name and contact information, along with the date of accumulation, should also be clearly visible.

  • Waste Segregation: Do not mix this compound with other chemical waste unless compatibility has been confirmed. Improper mixing can lead to dangerous reactions.

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Provide them with all available information about the compound. They are equipped to handle and dispose of unknown or novel chemical substances in compliance with federal, state, and local regulations.

  • Documentation: Maintain a record of the amount of this compound that has been designated for disposal.

Risk Assessment for Compounds without a Safety Data Sheet

When a specific SDS is unavailable, a conservative approach to risk assessment is crucial. The following table summarizes key properties to consider, assuming a worst-case scenario for a novel research compound.

Property CategoryAssumed Hazard/ConsiderationRecommended Action
Flammability Assume the compound is flammable.Store away from ignition sources. Use non-sparking tools.
Reactivity Assume the compound is reactive with common laboratory chemicals.Do not mix with other chemicals unless compatibility is known. Store separately.
Toxicity Assume the compound is toxic via inhalation, ingestion, and skin contact.Handle in a fume hood. Wear appropriate PPE. Avoid creating dust or aerosols.
Corrosivity Assume the compound may be corrosive to skin, eyes, and metals.Wear gloves and eye protection. Store in a compatible container.
Environmental Hazard Assume the compound is hazardous to the environment.Do not dispose of down the drain or in regular trash. Follow hazardous waste procedures.

General Workflow for Handling and Disposal of Research Compounds without a Specific SDS

The following diagram illustrates the logical flow for the safe management of a research chemical when a specific Safety Data Sheet is not available.

cluster_assessment Initial Assessment cluster_handling Safe Handling cluster_disposal Disposal Protocol start Start: New Research Compound (e.g., this compound) sds_check Attempt to Locate Specific SDS start->sds_check sds_unavailable SDS Unavailable sds_check->sds_unavailable risk_assessment Conduct General Risk Assessment (Assume Potential Hazard) sds_unavailable->risk_assessment Proceed with Caution ppe Don Appropriate PPE risk_assessment->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood contain Contain in Labeled, Sealed Container fume_hood->contain label_waste Label as 'Hazardous Waste' with all known info contain->label_waste segregate Segregate from other Waste Streams label_waste->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs documentation Document Waste for Disposal contact_ehs->documentation end End: Safe and Compliant Disposal documentation->end

Caption: Workflow for the safe handling and disposal of a research compound in the absence of a specific Safety Data Sheet.

Essential Safety and Handling Protocols for BMS-814580

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of investigational compounds like BMS-814580 is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on standard laboratory practices for research chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash-proof. Must be worn at all times.
Hand Protection Disposable GlovesNitrile or other chemically resistant material.
Body Protection Laboratory CoatFull-sleeved, buttoned.
Respiratory Fume HoodAll handling of the solid compound or solutions.

Health Hazard Information

Based on typical profiles for similar research compounds, this compound should be handled as a substance with unknown toxicological properties. Assume it is potentially hazardous upon inhalation, ingestion, or skin contact.

Safe Handling and Storage

Proper handling and storage are critical to prevent contamination and ensure the stability of the compound.

AspectProtocol
Receiving Inspect the package for any damage upon arrival. Log the compound into the chemical inventory.
Preparation All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. For long-term stability, refer to the supplier's specific recommendations, which may include refrigeration or freezing.
Spill Procedure In case of a spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Dispose of the waste in a sealed, labeled container.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
Contaminated PPE Dispose of in the solid hazardous waste container.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via HazWaste Stream cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end_node End cleanup_ppe->end_node start Start start->prep_ppe

Standard Laboratory Workflow for Handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.